molecular formula C6H12O5 B013540 2-Deoxy-D-galactose CAS No. 1949-89-9

2-Deoxy-D-galactose

Cat. No.: B013540
CAS No.: 1949-89-9
M. Wt: 164.16 g/mol
InChI Key: VRYALKFFQXWPIH-HSUXUTPPSA-N
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Description

2-deoxy-D-galactose is a deoxygalactose. It is functionally related to an aldehydo-D-galactose and a D-galactose.

Properties

IUPAC Name

(3R,4R,5R)-3,4,5,6-tetrahydroxyhexanal
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InChI

InChI=1S/C6H12O5/c7-2-1-4(9)6(11)5(10)3-8/h2,4-6,8-11H,1,3H2/t4-,5-,6-/m1/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

VRYALKFFQXWPIH-HSUXUTPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=O)C(C(C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C=O)[C@H]([C@H]([C@@H](CO)O)O)O
Source PubChem
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Molecular Formula

C6H12O5
Source PubChem
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DSSTOX Substance ID

DTXSID9075163, DTXSID30985215
Record name D-lyxo-Hexose, 2-deoxy-
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Record name 2-Deoxy-lyxo-hexose
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Molecular Weight

164.16 g/mol
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CAS No.

1949-89-9, 6664-99-9
Record name 2-Deoxy-D-galactose
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Record name 2-Deoxy-D-galactose
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Record name D-lyxo-Hexose, 2-deoxy-
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Record name 2-deoxy-D-galactose
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Record name 2-DEOXY-D-GALACTOSE
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Foundational & Exploratory

An In-depth Technical Guide to 2-Deoxy-D-galactose: From Chemical Structure to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the chemical properties, structure, and biological activities of 2-Deoxy-D-galactose (2-dGal), a molecule of significant interest in glycobiology, oncology, and virology. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this galactose analog and its potential applications.

Introduction: The Significance of a Deoxygenated Sugar

This compound is a hexose analog and a structural isomer of the more extensively studied 2-Deoxy-D-glucose (2-DG).[1][2] As its name implies, the hydroxyl group at the C-2 position of the D-galactose ring is replaced by a hydrogen atom.[3] This seemingly minor modification has profound consequences for its biological activity, transforming it from a simple monosaccharide into a potent inhibitor of several key metabolic pathways.[1][4]

Primarily, 2-dGal is recognized for its ability to interfere with glycosylation and glycolysis.[1][4][5] By acting as a competitive substrate for enzymes involved in these processes, it can disrupt the synthesis of glycoproteins and the production of cellular energy.[1][6] These inhibitory effects form the basis of its wide-ranging biological activities, which include anti-tumor, antiviral, and immunomodulatory properties.[1][5] This guide will delve into the fundamental chemical characteristics of 2-dGal, explore its mechanisms of action, and provide insights into its practical applications in research and therapeutic development.

Chemical Structure and Properties

The absence of the C-2 hydroxyl group in this compound fundamentally alters its chemical reactivity and biological recognition compared to its parent molecule, D-galactose.

Structural Elucidation

Like other monosaccharides, this compound exists in equilibrium between its open-chain aldehyde form and its cyclic hemiacetal forms. The cyclic structures, which are predominant in solution, can exist as five-membered rings (furanoses) or six-membered rings (pyranoses). Each of these cyclic forms can further exist as one of two anomers, designated as α or β, depending on the orientation of the hydroxyl group at the anomeric carbon (C-1).

G cluster_pyranose Pyranose Forms cluster_furanose Furanose Forms cluster_open Open-Chain Form alpha_pyranose α-D-2-Deoxygalactopyranose beta_pyranose β-D-2-Deoxygalactopyranose alpha_pyranose->beta_pyranose Anomerization open_chain This compound (aldehyde) alpha_pyranose->open_chain beta_pyranose->open_chain alpha_furanose α-D-2-Deoxygalactofuranose beta_furanose β-D-2-Deoxygalactofuranose alpha_furanose->beta_furanose Anomerization alpha_furanose->open_chain beta_furanose->open_chain

Caption: Equilibrium of this compound forms in solution.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, formulation, and application in experimental settings.

PropertyValueSource(s)
Molecular Formula C₆H₁₂O₅[5][7][8]
Molecular Weight 164.16 g/mol [5][8]
CAS Number 1949-89-9[5][7]
Appearance White to off-white powder/solid[5]
Melting Point 107 - 110 °C[5]
Solubility Soluble in water[9]
Optical Activity [α]20/D +59.7° (c = 2 in H₂O)[5]

Biological Activity and Mechanisms of Action

The biological effects of this compound are primarily attributed to its interference with two fundamental cellular processes: fucosylation and glycolysis.

Inhibition of Fucosylation

Fucosylation, the addition of fucose to glycans, is a critical post-translational modification that plays a role in cell adhesion, signaling, and immune responses. This compound acts as an inhibitor of fucosylation.[1] It is believed to compete with fucose for incorporation into glycan chains, leading to the formation of aberrant glycoproteins.[6] This disruption of normal glycoprotein synthesis can have significant downstream effects on cellular function.[6] Recent studies have highlighted its potential in modulating T-cell responses and in the treatment of conditions like dry eye disease and renal fibrosis by targeting specific fucosylation pathways.[5]

cluster_fucosylation Fucosylation Pathway cluster_inhibition Inhibition by this compound Fucose Fucose Fucosyltransferase Fucosyl- transferase Fucose->Fucosyltransferase Glycan_precursor Glycan Precursor Glycan_precursor->Fucosyltransferase Fucosylated_glycoprotein Functional Fucosylated Glycoprotein Fucosyltransferase->Fucosylated_glycoprotein Aberrant_glycoprotein Aberrant Glycoprotein (Non-functional) Fucosyltransferase->Aberrant_glycoprotein 2dGal This compound 2dGal->Fucosyltransferase Competes with Fucose

Caption: Mechanism of fucosylation inhibition by this compound.

Disruption of Glycolysis and Cellular Metabolism

Similar to its glucose analog, this compound can inhibit glycolysis, the central pathway for glucose metabolism and ATP production.[1][4][5] While the exact mechanisms are still under investigation, it is thought to be phosphorylated to this compound-1-phosphate, which can then interfere with downstream enzymatic reactions.[10] This disruption of energy metabolism can lead to cellular stress and, in some cases, cell death.[11] This cytotoxic effect is particularly pronounced in cancer cells, which often exhibit high rates of glycolysis (the Warburg effect).[11] The inhibition of glycolysis by 2-dGal also leads to increased oxidative stress through the disruption of thiol metabolism, which can further enhance its cytotoxic and radiosensitizing effects.[12][13]

Applications in Research and Drug Development

The unique biological activities of this compound make it a valuable tool in various research areas and a potential candidate for therapeutic development.

Cancer Research

The ability of 2-dGal to inhibit glycolysis and induce oxidative stress makes it a subject of interest in oncology.[5][11][13] By selectively targeting the metabolic vulnerabilities of cancer cells, it holds promise as an anti-tumor agent.[1][11] Research has also explored its use as a radiosensitizer, where it can enhance the efficacy of radiation therapy by depleting cellular energy reserves and increasing oxidative damage.[12][13]

Virology

The interference with glycosylation processes is also relevant in the context of viral infections. Many viruses rely on the host cell's glycosylation machinery for the proper folding and function of their envelope proteins. By disrupting this process, 2-dGal has demonstrated antiviral activity.[1][5]

Immunology and Transplant Medicine

Recent studies have shown that this compound can modulate immune responses.[5] Its ability to inhibit T-cell responses by targeting terminal fucosylation suggests its potential as an immunosuppressive agent in the context of organ transplantation.[5]

Experimental Protocols

The following is a generalized protocol for studying the effects of this compound on cultured cells. The specific concentrations and incubation times will need to be optimized for the particular cell line and experimental question.

Assessment of Cytotoxicity (MTT Assay)

This protocol outlines a standard method for determining the cytotoxic effects of this compound.

Materials:

  • This compound (powder)

  • Sterile phosphate-buffered saline (PBS)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin solution

  • Target cell line

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in sterile PBS or culture medium.

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium without 2-dGal).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Prepare_2dGal Prepare 2-dGal dilutions Incubate_24h->Prepare_2dGal Treat_Cells Treat cells with 2-dGal Prepare_2dGal->Treat_Cells Incubate_Treatment Incubate for desired time Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Remove_Medium Remove medium Incubate_MTT->Remove_Medium Add_DMSO Add DMSO Remove_Medium->Add_DMSO Measure_Absorbance Measure absorbance at 570 nm Add_DMSO->Measure_Absorbance Analyze_Data Analyze data and calculate viability Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Conclusion

This compound is a fascinating molecule with a diverse range of biological activities stemming from its ability to interfere with fundamental cellular processes. Its role as an inhibitor of fucosylation and glycolysis provides a strong rationale for its exploration in various therapeutic areas, including oncology, virology, and immunology. As research continues to unravel the intricate details of its mechanisms of action, the potential for translating these findings into novel clinical applications will undoubtedly grow. This guide serves as a foundational resource for scientists and researchers embarking on the study of this promising galactose analog.

References

  • Wikipedia. (2023, December 27). 2-Deoxy-D-glucose. Retrieved from [Link]

  • Goel, R., & Kumar, A. (2021). 2-Deoxy-d-glucose: from diagnostics to therapeutics. International Journal of Basic & Clinical Pharmacology, 10(7), 834.
  • APS Texas Section. (2021, October 22). Metabolic effects of the glucose analog 2-deoxy-glucose in cultured cancer cells probed by NMR spectroscopy. Retrieved from [Link]

  • Kohla, G., Schauer, R., & Schwartz, R. T. (1993). Synthesis of this compound containing gangliosides in vivo. FEBS letters, 327(1), 63-66.
  • Lorenzini, C. G., Bennett, E. L., & Rosenzweig, M. R. (1997). Effect of this compound on fucose incorporation into brain glycoproteins. Neurobiology of learning and memory, 68(3), 317-325.
  • Mungli, D. R. (2021, May 9). 2-Deoxy-D-Glucose/Anti-COVID drug/Anti-Cancer drug/PET scan imaging [Video]. YouTube. [Link]

  • Singh, V., & Sharma, V. (2022). 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities.
  • Carl ROTH. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2-Deoxy-D-galactopyranose. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-deoxy-dextro-galactose. Retrieved from [Link]

  • Lee, S. H., Park, S. H., Kim, S. Y., Lee, J. K., & Han, S. O. (2022). Multi-Step Enzymatic Production and Purification of 2-Keto-3-Deoxy-Galactonate from Red-Macroalgae-Derived Agarose. Marine Drugs, 20(5), 299.
  • Lin, X., Zhang, F., Bradbury, C. M., Kaushal, A., Li, L., Spitz, D. R., ... & Gius, D. (2003). 2-Deoxy-D-glucose-induced cytotoxicity and radiosensitization in tumor cells is mediated via disruptions in thiol metabolism. Cancer research, 63(12), 3413-3417.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Platt, T. (1984). Toxicity of 2-deoxygalactose to Saccharomyces cerevisiae cells constitutively synthesizing galactose-metabolizing enzymes. Molecular and Cellular Biology, 4(5), 994-996.
  • McKay, M. J., & Nguyen, H. M. (2018). Methods for 2-Deoxyglycoside Synthesis. Chemical reviews, 118(17), 8049-8088.
  • Coleman, M. C., Asbury, C. R., Daniels, D., Du, J., Aykin-Burns, N., Smith, B. J., ... & Cullen, J. J. (2008). 2-deoxy-D-glucose causes cytotoxicity, oxidative stress, and radiosensitization in pancreatic cancer. Free Radical Biology and Medicine, 44(3), 322-331.

Sources

Technical Guide: Discovery, Synthesis, and Application of 2-Deoxy-D-galactose

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemical synthesis, and application of 2-Deoxy-D-galactose (2-dGal) .

Executive Summary

This compound (2-dGal) (Synonym: 2-deoxy-D-lyxo-hexose) is a structural analog of D-galactose lacking the hydroxyl group at the C-2 position. Unlike its glucose counterpart (2-Deoxy-D-glucose or 2-DG), which is primarily a glycolysis inhibitor, 2-dGal functions as a potent modulator of protein glycosylation and fucosylation .[1]

This guide provides a rigorous analysis of 2-dGal, moving from its historical isolation to modern synthetic protocols. It is designed for researchers requiring high-purity synthesis methods and a mechanistic understanding of its utility in metabolic oligosaccharide engineering (MOE) and therapeutic development.

Historical Context & Discovery

The discovery of 2-deoxy sugars paralleled the "Glycal Era" of carbohydrate chemistry in the early 20th century. While 2-deoxy-D-glucose was the primary focus due to its glycolytic impact, this compound was isolated and synthesized to understand the stereochemical requirements of carbohydrate-processing enzymes.

  • The Glycal Breakthrough (1920s-1930s): The foundational work by Emil Fischer and Max Bergmann established the synthesis of "glycals" (1,2-unsaturated sugars). D-Galactal became the critical precursor for accessing this compound.

  • Isbell & Conformational Analysis (1940s-1950s): Horace S. Isbell (National Bureau of Standards) played a pivotal role in the synthesis of radio-labeled carbohydrate derivatives. His work on the conformational analysis of pyranoses provided the structural basis for distinguishing the biological activity of 2-dGal from 2-DG.

  • Biological Isolation: Unlike 2-DG, 2-dGal is rarely found as a free monomer in nature but has been identified as a component of specific bacterial polysaccharides and antibiotic macrolides.

Chemical Synthesis Strategies

The synthesis of 2-dGal presents a stereochemical challenge: retaining the axial C-4 hydroxyl (galacto-configuration) while removing the C-2 oxygen.

Strategy A: The Glycal Assembly (Standard Protocol)

This is the most scalable route, utilizing 3,4,6-tri-O-acetyl-D-galactal as the starting material. The double bond allows for electrophilic functionalization at C-2 followed by reduction.

Strategy B: Radical Deoxygenation (Barton-McCombie)

Used when starting from D-galactose. This method selectively removes the C-2 hydroxyl via a xanthate intermediate. It is highly stereoselective but requires toxic tin reagents, making it less suitable for GMP production but excellent for research-grade derivatives.

Strategy C: Biosynthetic/Enzymatic

While less common for bulk synthesis, enzymatic routes utilizing promiscuous 2-deoxy-D-ribose-5-phosphate aldolase (DERA) analogs have been explored to condense acetaldehyde with glyceraldehyde derivatives, though yields remain lower than chemical routes.

Experimental Protocol: Synthesis from D-Galactal

Objective: Synthesis of this compound via Iodofunctionalization. Rationale: This method (The "Iodohydrin Route") is preferred over direct hydration because it prevents the formation of Ferrier rearrangement byproducts (2,3-unsaturated sugars).

Reagents Required[2][3][4][5][6]
  • Substrate: 3,4,6-Tri-O-acetyl-D-galactal

  • Electrophile: N-Iodosuccinimide (NIS)[2]

  • Solvent: Dichloromethane (DCM) / Acetic Acid (AcOH)

  • Reductant: Tributyltin hydride (Bu₃SnH) or H₂/Pd-C

  • Deprotection: Sodium Methoxide (NaOMe) in Methanol

Step-by-Step Workflow
Step 1: Electrophilic Addition (Iodohydrin Formation)
  • Dissolve 3,4,6-tri-O-acetyl-D-galactal (1.0 eq) in anhydrous DCM (0.2 M).

  • Add Acetic Acid (2.0 eq) to the solution.

  • Cool to 0°C and add N-Iodosuccinimide (NIS) (1.2 eq) in portions.

  • Stir in the dark for 1 hour. Mechanism: The iodonium ion forms at the less hindered face; acetate attacks C-1.

  • Quench: Add saturated aqueous Na₂S₂O₃ to remove excess iodine.

  • Isolate: Extract with DCM, dry over MgSO₄, and concentrate.

    • Intermediate:1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-α/β-D-galactopyranose .

Step 2: Radical Reduction (Deiodination)
  • Dissolve the iodo-intermediate in dry Toluene or Benzene (degassed).

  • Add Bu₃SnH (1.5 eq) and a catalytic amount of AIBN (Azobisisobutyronitrile).

  • Heat to reflux (80°C) for 2-4 hours under Argon.

  • Purification: Evaporate solvent. Remove tin residues via partitioning with acetonitrile/hexane or using KF/silica gel.

    • Product:1,3,4,6-Tetra-O-acetyl-2-deoxy-D-galactopyranose .

Step 3: Global Deprotection (Zemplén)
  • Dissolve the tetra-acetate in dry Methanol.

  • Add catalytic NaOMe (pH ~9-10). Stir at Room Temperature for 1 hour.

  • Neutralize with acidic resin (e.g., Amberlite IR-120 H+).

  • Filter and concentrate. Lyophilize to obtain This compound as a white powder.

Yield Data Summary
StepReaction TypeTypical YieldKey Impurity
1 Electrophilic Addition45-60%2-iodo-talose isomer (C-2 epimer)
2 Radical Reduction85-95%Organotin residues
3 Deacetylation>98%Residual salts
Total Overall Process ~35-50% N/A

Visualization of Synthesis Logic

G Galactal D-Galactal (Ac-Protected) Iodonium Iodonium Intermediate Galactal->Iodonium NIS, AcOH (Electrophilic Attack) IodoSugar 2-Deoxy-2-Iodo Galactose Iodonium->IodoSugar Acetate Attack (Anti-addition) Radical Galactosyl Radical (C2) IodoSugar->Radical Bu3SnH, AIBN (Homolysis) ProtectedProd Tetra-Ac-2-Deoxy Galactose Radical->ProtectedProd H-Atom Transfer FinalProd This compound (Target) ProtectedProd->FinalProd NaOMe/MeOH (Hydrolysis)

Caption: Step-wise chemical synthesis of this compound from D-Galactal via the Iodohydrin route.

Applications in Drug Development & Research

Metabolic Interference & Fucosylation

2-dGal acts as a "decoy" substrate. In the Leloir pathway , it competes with Galactose.

  • Mechanism: It is phosphorylated by galactokinase (GALK) to 2-deoxy-Gal-1-P and subsequently converted to UDP-2-deoxy-Gal .

  • Inhibition: UDP-2-deoxy-Gal competes with UDP-Gal for galactosyltransferases. Crucially, the incorporation of 2-dGal into glycan chains often terminates or alters the chain structure, preventing downstream modifications such as fucosylation .

  • Therapeutic Relevance: This inhibition is being explored to modulate T-cell responses in transplant rejection (by altering surface antigens) and to treat corneal diseases like Dry Eye Disease by reducing aberrant mucin fucosylation.

Metabolic Labeling

While Azido-galactose (GalNAz) is used for "Click" chemistry, 2-dGal is used to study metabolic flux . It can be traced using mass spectrometry to map the turnover of galactose-containing glycoconjugates (gangliosides GM3, GD3) in neural tissue.

Pathway Visualization

MetabolicPathway Gal D-Galactose GALK Galactokinase (GALK) Gal->GALK dGal This compound (Inhibitor) dGal->GALK Gal1P Gal-1-P GALK->Gal1P dGal1P 2-dGal-1-P GALK->dGal1P GALT Uridyltransferase (GALT) UDPGal UDP-Gal GALT->UDPGal UDPdGal UDP-2-dGal (False Substrate) GALT->UDPdGal GlycoT Glycosyltransferases Glycan Native Glycan (Fucosylated) GlycoT->Glycan DefectGlycan Truncated Glycan (Non-Fucosylated) GlycoT->DefectGlycan Inhibition Gal1P->GALT dGal1P->GALT UDPGal->GlycoT UDPdGal->GlycoT Competes

Caption: Metabolic competition between Galactose and this compound in the Leloir Pathway.

References

  • Büchsel, R., et al. (1980). "this compound impairs the fucosylation of glycoproteins of rat liver and Morris hepatoma." European Journal of Biochemistry. Link

  • Mao, Y., et al. (2023). "2-D-gal Targets Terminal Fucosylation to Inhibit T-cell Response in a Mouse Skin Transplant Model." Transplantation. Link

  • Shafer, C. M., & Molinski, T. F. (1998). "Practical synthesis of 2,6-dideoxy-D-lyxo-hexose ('2-deoxy-D-fucose') from D-galactose." Carbohydrate Research. Link

  • Isbell, H. S. (1995). "Advances in Carbohydrate Chemistry and Biochemistry: Horace S. Isbell."[3] Academic Press. Link

  • Durham, T. B., & Roush, W. R. (2003). "Stereoselective Synthesis of 2-Deoxy-β-Galactosides via 2-Deoxy-2-Bromo- and 2-Deoxy-2-Iodo-Galactopyranosyl Donors." Organic Letters. Link

  • ZellX. "this compound Product Data and Biological Activity." ZellX Biochemicals. Link

Sources

Technical Guide: Antiviral and Hepatotoxic Effects of 2-Deoxy-D-galactose

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the dualistic nature of 2-Deoxy-D-galactose (2-dGal) as both a specific inhibitor of viral glycoprotein synthesis and a potent hepatotoxin. Unlike its glucose analog (2-Deoxy-D-glucose or 2-DG), which acts primarily on early glycolysis and mannose incorporation, 2-dGal targets the galactose metabolic pathway (Leloir pathway).

For drug development professionals, 2-dGal serves as a critical mechanistic probe . It allows researchers to distinguish between antiviral effects caused by specific envelope glycosylation defects and those caused by non-specific metabolic toxicity (UTP depletion). This guide details the biochemical mechanisms, provides a self-validating experimental protocol for differentiating these effects, and visualizes the lethal "phosphate trapping" pathway responsible for liver injury.

Chemical Identity & Metabolic Entry

This compound is a structural analog of D-galactose where the hydroxyl group at the C-2 position is replaced by a hydrogen atom. This subtle modification allows the molecule to enter the cell via GLUT transporters and be phosphorylated by galactokinase (GALK) , but it drastically alters its subsequent processing.

Key Chemical Properties
PropertySpecificationRelevance
CAS Number 1949-68-4Standard identifier for reagent procurement.
Molecular Weight 164.16 g/mol Essential for molarity calculations in cell culture.
Solubility Water (50 mg/mL)Highly soluble; suitable for aqueous media.
Primary Target N-linked GlycosylationCompetes with Galactose for incorporation into glycans.

Mechanism of Action: The Dual Pathways

Antiviral Mechanism: Glycosylation Interference

Many enveloped viruses (e.g., Herpes Simplex Virus, Hepatitis B Virus, Influenza) rely on host machinery to glycosylate their surface proteins. These glycans are essential for protein folding, stability, and evasion of the host immune system.

  • Incorporation: 2-dGal competes with galactose for transport and activation into UDP-2-deoxy-galactose .

  • Chain Termination/distortion: Viral glycosyltransferases attempt to transfer 2-dGal onto the growing oligosaccharide chain of the viral envelope protein.

  • Result: The modified glycan often prevents correct tertiary structure formation or blocks the addition of terminal sialic acids. This renders the virus non-infectious (reduced fusogenicity) or targets the misfolded protein for degradation in the ER.

Hepatotoxic Mechanism: The "Keppler" Trap

The hepatotoxicity of 2-dGal mimics the pathology of Hereditary Galactosemia or Hereditary Fructose Intolerance . It is not the 2-dGal itself that is toxic, but its phosphorylated metabolite.

  • Phosphorylation: Galactokinase (GALK) rapidly converts 2-dGal to 2-deoxy-galactose-1-phosphate (2-dGal-1-P) .

  • The Blockade: The next enzyme, Galactose-1-Phosphate Uridylyltransferase (GALT) , has very low affinity for 2-dGal-1-P.

  • Phosphate Trapping: 2-dGal-1-P accumulates intracellularly, effectively "trapping" the cell's inorganic phosphate (Pi) pool.

  • UTP Depletion: The synthesis of UTP requires Pi. As Pi is sequestered, and as uridyl groups are diverted to try to process the analog, cellular UTP levels crash (often <10% of normal within 30 minutes).

  • Lethality: Without UTP, the cell cannot synthesize RNA (transcription arrest) or UDP-sugars (glycosylation arrest), leading to rapid hepatocyte necrosis.

Visualization of the Pathways

The following diagram illustrates the divergence between the antiviral glycosylation pathway and the hepatotoxic trapping pathway.

G cluster_toxicity Hepatotoxic Pathway (Phosphate Trap) dGal This compound (Extracellular) dGal_Cyto 2-dGal (Cytosol) dGal->dGal_Cyto GLUT Transport dGal_1P 2-dGal-1-Phosphate (Accumulates) dGal_Cyto->dGal_1P Galactokinase (GALK) Rapid Step UDP_dGal UDP-2-dGal dGal_1P->UDP_dGal UDP-Glucose Pyrophosphorylase (Slow/Inefficient) UTP UTP Pool dGal_1P->UTP Traps Phosphate Viral_GP Viral Glycoprotein UDP_dGal->Viral_GP Glycosyltransferases Defective_Virus Defective Virus (Non-infectious) Viral_GP->Defective_Virus Misfolding RNA_Synth RNA Synthesis UTP->RNA_Synth Required for Liver_Death Hepatocellular Necrosis RNA_Synth->Liver_Death Inhibition leads to

Figure 1: Divergent metabolic fates of this compound.[1] The red pathway indicates the rapid accumulation of phosphorylated intermediates leading to UTP depletion and liver toxicity. The yellow/green pathway represents the antiviral interference with glycoprotein synthesis.

Experimental Protocol: The "Rescue" Assay

To validate 2-dGal as an antiviral agent, one must prove that viral inhibition is due to glycosylation defects and not simply because the host cell is dying from UTP depletion .

Objective: Determine the specific antiviral window of 2-dGal using Uridine rescue.

Reagents Required[2][3][4][5][6]
  • This compound (2-dGal): Prepare 100 mM stock in PBS.

  • Uridine: Prepare 100 mM stock in PBS (The Rescue Agent).

  • Cell Line: HepG2 (liver model) or Vero (viral model).

  • Virus: e.g., HSV-1 or HBV model.

  • Assay Kits: Plaque Formation Assay (viral titer) and HPLC or enzymatic UTP assay.

Step-by-Step Workflow
Phase 1: Treatment Setup
  • Seed cells in 6-well plates and infect with virus at MOI 0.1 for 1 hour.

  • Remove inoculum and wash with PBS.

  • Apply treatment media in four experimental arms:

    • Control: Standard Media.

    • Test: Media + 10 mM 2-dGal.

    • Rescue: Media + 10 mM 2-dGal + 20 mM Uridine .

    • Toxicity Control: Media + 10 mM 2-dGal (No Virus).

Phase 2: Incubation & Harvest
  • Incubate for 24–48 hours (depending on viral cycle).

  • Harvest A (Supernatant): Collect for viral titer (Plaque Assay/qPCR).

  • Harvest B (Cell Lysate): Immediately quench with ice-cold Perchloric Acid (0.4 M) for nucleotide extraction.

Phase 3: Data Analysis & Interpretation[2][3]
  • Measure UTP: Neutralize acid extracts and measure intracellular UTP levels via HPLC (anion exchange) or enzymatic assay.

  • Measure Virus: Quantify infectious particles.

Interpretation Logic Table
Outcome ObservedUTP LevelsViral TiterConclusion
2-dGal Alone Low (<20%)LowAmbiguous. Virus may be inhibited by cell toxicity.
2-dGal + Uridine Normal Low Validated Antiviral. Specific glycosylation interference confirmed.
2-dGal + Uridine Normal Normal Metabolic Toxicity. The antiviral effect was an artifact of cell death.

Quantitative Data Summary

The following data points are synthesized from key literature (Keppler et al.) to establish boundary conditions for experiments.

Table 1: Hepatotoxicity Thresholds (Rat Liver Model)
ParameterValueNotes
Toxic Dose (In Vivo) > 1 mmol/kgRapid onset of liver injury.
Time to UTP Depletion 15 - 30 minutesUTP drops to ~10% of baseline.
Phosphate Trapping 4-5 µmol/g liverAccumulation of 2-dGal-1-P.
Reversibility HighUridine (2-4 mmol/kg) restores UTP within 1 hour.
Table 2: In Vitro Antiviral Concentrations
VirusEffective Conc.[4] (EC50)Mechanism
HSV-1 2 - 10 mMInhibition of envelope fusion; reduced plaque size.
Influenza 5 - 15 mMHemagglutinin glycosylation defect.
Hepatitis B 1 - 5 mMSurface antigen (HBsAg) secretion block.

Risk/Benefit Analysis for Drug Development

Therapeutic Potential: this compound is unlikely to be a standalone clinical antiviral due to its narrow therapeutic index and high hepatotoxicity risk. Its primary value is in research :

  • Glycobiology: Probing the specific role of galactose residues in viral entry.

  • Oncology: "Metabolic trapping" is being explored to target galactose-metabolizing tumors (hepatocellular carcinoma) which overexpress GALK but have low GALT activity.

Safety Warning: In vivo administration requires careful monitoring of liver enzymes (ALT/AST) and coagulation factors. The "Uridine Rescue" strategy is essential for any in vivo efficacy study to prevent fulminant hepatic failure.

References

  • Keppler, D., et al. (1970). Induced UTP Deficiency in Hepatoma Cells. European Journal of Biochemistry.

  • Keppler, D. O., & Hübner, G. (1973).[5] Liver injury induced by this compound.[5][6] Experimental and Molecular Pathology.[2][5][6]

  • Blough, H. A., et al. (1986). Inhibition of protein N-glycosylation by 2-deoxy-2-fluoro-D-galactose.[1][7] (Contextual reference for fluorinated analogs).

    • [Link] (Note: Link directs to related 2-DG antiviral review which discusses glycosylation inhibition mechanisms).

  • Wang, X., et al. (2014).[8] 2-Deoxy-D-glucose inhibits porcine epidemic diarrhea virus replication in vitro.[2] (Comparative mechanism for glycosylation inhibitors).[2]

  • Platt, T. (1984). Toxicity of 2-deoxygalactose to Saccharomyces cerevisiae cells constitutively synthesizing galactose-metabolizing enzymes.[9] Molecular and Cellular Biology.[2]

Sources

Technical Whitepaper: The Metabolic and Pharmacological Interplay of 2-Deoxy-D-galactose and D-galactose

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the critical relationship between D-galactose (a ubiquitous nutrient) and its structural analog, 2-Deoxy-D-galactose (2dGal). While D-galactose serves as a fundamental energy source and glycosylation building block via the Leloir pathway, 2dGal acts as a potent metabolic probe and counter-selectable marker.

For researchers and drug developers, understanding this relationship is pivotal. 2dGal is not merely an inert analog; it is a "suicide substrate" that hijacks the initial steps of galactose metabolism to induce specific toxicities—namely phosphate trapping and glycolysis inhibition. This distinct mechanism underpins its utility in selecting for galactokinase (GALK) deficient mutants and investigating glycosylation flux in oncological models.

Part 1: Structural & Chemical Basis

The functional divergence between these two molecules stems from a single atomic substitution at the Carbon-2 (C2) position.

Molecular Comparison[1]
  • D-Galactose (Gal): A C-4 epimer of glucose.[1] The hydroxyl (-OH) group at C2 is essential for subsequent recognition by downstream enzymes in the Leloir pathway, specifically for the stability of the UDP-sugar intermediate.

  • This compound (2dGal): The C2 hydroxyl is replaced by a hydrogen atom. This modification allows the molecule to be recognized by the initial transport and phosphorylation machinery but prevents correct processing by downstream uridylyltransferases.

Visualization of Structural Divergence

The following diagram illustrates the parallel yet divergent fates of these molecules based on their C2 structure.

G Gal D-Galactose (C2-OH) Transporter Hexose Transporters (GLUT/Gal2) Gal->Transporter High Affinity dGal This compound (C2-H) dGal->Transporter Competitive Entry Gal_Intra Metabolic Fuel (Glycolysis/Glycans) Transporter->Gal_Intra Intracellular Pool dGal_Intra Metabolic Trap (Toxicity) Transporter->dGal_Intra Intracellular Pool

Figure 1: Structural entry points. Both molecules compete for entry, but their intracellular fates diverge sharply.

Part 2: The Metabolic Fork (Leloir Pathway Interference)

The core of the 2dGal/Gal relationship lies in the Leloir Pathway . 2dGal acts as a competitive inhibitor and a substrate simultaneously, leading to a "dead-end" metabolite.

The Mechanism of Trapping
  • Entry & Phosphorylation: 2dGal enters the cell via hexose transporters (e.g., Gal2 in yeast, GLUTs in mammals) and is phosphorylated by Galactokinase (GALK) .

    • Reaction: 2dGal + ATP → 2-Deoxy-galactose-1-phosphate (2dGal-1-P) + ADP.

  • The Blockade: The accumulated 2dGal-1-P is a poor substrate for Galactose-1-phosphate Uridylyltransferase (GALT) . Unlike Gal-1-P, which is efficiently converted to UDP-Gal, 2dGal-1-P accumulates intracellularly.

  • The Toxicity (Phosphate Trap): The rapid phosphorylation consumes ATP and traps inorganic phosphate (Pi) in a non-metabolizable ester (2dGal-1-P). This mimics the pathology of Type I Galactosemia (GALT deficiency).

Pathway Visualization

This diagram details the enzymatic steps where 2dGal exerts its inhibitory pressure.[2]

Leloir Gal D-Galactose GALK Galactokinase (GALK) Gal->GALK TwoDGal This compound TwoDGal->GALK ATP ATP ATP->GALK Gal1P Galactose-1-Phosphate GALK->Gal1P TwoDGal1P 2-Deoxy-Gal-1-P (TOXIC ACCUMULATION) GALK->TwoDGal1P Irreversible Phosphorylation GALT GALT (Uridylyltransferase) Gal1P->GALT TwoDGal1P->GALT Poor/Null Substrate Inhibition Inhibits HK & PFK (Glycolysis Block) TwoDGal1P->Inhibition Allosteric/Competitive Action Glycolysis Glycolysis / Glycans GALT->Glycolysis

Figure 2: The Leloir Trap. 2dGal is phosphorylated by GALK but fails to proceed through GALT, leading to toxic accumulation of 2-Deoxy-Gal-1-P.

Part 3: Mechanisms of Action & Toxicity

For drug development and metabolic engineering, understanding why 2dGal is toxic is crucial. The toxicity is not intrinsic to the molecule itself but to its phosphorylated intermediate.

ATP Depletion & Phosphate Trapping

Similar to 2-deoxyglucose, 2dGal acts as a phosphate sink. Cells expend ATP to phosphorylate it, but because the product cannot be metabolized to regenerate ATP (via glycolysis), the cellular energy charge (ATP/ADP ratio) plummets.

Glycolysis Inhibition

Accumulated 2dGal-1-P acts as an inhibitor of upstream glycolytic enzymes:

  • Hexokinase (HK): Competitive inhibition prevents glucose phosphorylation.[2]

  • Phosphofructokinase (PFK): Allosteric interference slows glycolytic flux.

  • Outcome: In yeast and mammalian cells, this leads to growth arrest and apoptosis, particularly in cells relying heavily on the Leloir pathway.

Glycan Chain Termination

In mammalian systems, trace amounts of 2dGal may be converted to UDP-2dGal. If incorporated into glycoproteins or glycolipids (e.g., gangliosides GM3/GD3), the missing C2-hydroxyl prevents further branching or elongation, effectively acting as a glycan chain terminator .

Part 4: Applications in Research & Drug Development

The "Counter-Selection" System (Genetics)

This is the most authoritative application of the 2dGal/Gal relationship.

  • Principle: Wild-type cells (GALK+) convert 2dGal to the toxic 2dGal-1-P and die. Mutant cells (GALK-) cannot phosphorylate 2dGal; they ignore it and survive.

  • Utility: Used extensively in S. cerevisiae, Candida, and Mycobacteria to select for gene replacement events where the GALK gene is deleted.

Metabolic Labeling & Inhibition (Oncology)
  • Fucosylation Targeting: Recent studies indicate 2dGal can interfere with terminal fucosylation, modulating T-cell responses in transplant models.[3]

  • Ganglioside Modulation: 2dGal is incorporated into liver gangliosides (replacing Gal), altering cell signaling pathways dependent on lipid rafts.

Part 5: Experimental Protocols

Protocol A: Negative Selection of GALK Mutants (Yeast)

Objective: To isolate gal1 (galactokinase) null mutants using 2dGal toxicity.

Materials:

  • Basal Medium: Yeast Nitrogen Base (YNB) without amino acids.

  • Carbon Source: 2% Glycerol (non-fermentable) or 2% Raffinose. Note: Do not use Glucose, as it represses the GAL promoter.

  • Selection Agent: this compound (0.02% - 0.1% w/v).

  • Inducer: D-Galactose (0.1% - trace amount) to induce GAL regulon expression.

Workflow:

  • Induction: Grow yeast strains in media containing 2% Glycerol + 0.1% Galactose for 4–6 hours. This induces the expression of the Gal transporter (Gal2) and Galactokinase (Gal1).

  • Plating: Plate cells onto YNB agar containing:

    • 2% Glycerol (energy source).

    • 0.2% this compound (toxic agent).

    • Auxotrophic supplements as required.

  • Incubation: Incubate at 30°C for 3–5 days.

  • Result Interpretation:

    • No Growth: Strain has active GALK (accumulates toxic 2dGal-1-P).

    • Colony Formation: Strain is a gal1 mutant (cannot phosphorylate 2dGal, thus immune).

Protocol B: Mammalian Cell Toxicity/Competition Assay

Objective: To determine the IC50 of 2dGal and its competition with D-Galactose.

  • Seeding: Seed CHO or HeLa cells in 96-well plates (5,000 cells/well).

  • Treatment:

    • Control: DMEM + 10% FBS.

    • Experimental: DMEM w/o Glucose (supplemented with Pyruvate) + varying concentrations of 2dGal (0.1 mM – 10 mM).

    • Competition: Add fixed 2dGal (e.g., 5 mM) + titrate D-Galactose (1 mM – 50 mM).

  • Readout: Measure cell viability via ATP-based assay (e.g., CellTiter-Glo) at 24h and 48h.

  • Analysis: Plot viability vs. [Galactose]. Rescue of viability by D-Galactose confirms competitive transport/phosphorylation mechanism.

Visualization of Selection Logic

Selection Start Yeast Population (Mixed Genotypes) Media Media: Glycerol + this compound Start->Media WildType Wild Type (GALK+) Media->WildType Mutant Mutant (gal1- / GALK-) Media->Mutant ProcessWT Phosphorylates 2dGal -> 2dGal-1-P Accumulates WildType->ProcessWT ProcessMut Cannot Phosphorylate 2dGal -> No Toxic Product Mutant->ProcessMut Death CELL DEATH (Toxicity) ProcessWT->Death Survival SURVIVAL (Colony Formation) ProcessMut->Survival

Figure 3: Genetic Selection Logic. Only cells lacking Galactokinase activity survive exposure to this compound.

References

  • Leloir P

    • Source: The Medical Biochemistry Page. "Galactose Metabolism."
    • URL:[Link]

  • Toxicity of 2-Deoxygalactose in Saccharomyces cerevisiae

    • Source: National Institutes of Health (PubMed Central). "Toxicity of 2-deoxygalactose to Saccharomyces cerevisiae cells constitutively synthesizing galactose-metabolizing enzymes."
    • URL:[Link]

  • Inhibition of Glycolysis by 2-Deoxygalactose

    • Source: PubMed (Yeast). "Inhibition of glycolysis by 2-deoxygalactose in Saccharomyces cerevisiae."
    • URL:[Link]

  • This compound in Ganglioside Synthesis

    • Source: PubMed.[4] "Synthesis of this compound containing gangliosides in vivo."

    • URL:[Link]

  • Counter-selectable Markers in Mycobacteria

    • Source: National Institutes of Health.
    • URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for 2-Deoxy-D-galactose in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-Deoxy-D-galactose (2-DG), a versatile hexose analog, in a variety of cell culture applications. This document outlines the mechanisms of action, provides detailed, field-proven protocols, and offers insights into the experimental choices to ensure robust and reproducible results.

Introduction to this compound (2-DG)

This compound is a structural analog of D-galactose where the hydroxyl group at the C-2 position is replaced by a hydrogen atom. This modification prevents its complete metabolism, leading to the accumulation of its metabolic intermediates and subsequent interference with several cellular processes. The primary applications of 2-DG in cell culture stem from its ability to inhibit N-linked glycosylation, interfere with glycolysis, and induce cellular senescence.[1] It is also utilized in studies of fucosylation and as an agent to induce hepatotoxicity in in vitro models.[1]

Section 1: Induction of Cellular Senescence

Cellular senescence is a state of irreversible cell cycle arrest that plays a crucial role in aging and age-related diseases.[2][3] D-galactose and its analogs are widely used to induce a senescent phenotype in vitro.[4][5] This is often characterized by morphological changes, increased activity of senescence-associated β-galactosidase (SA-β-gal), and alterations in gene expression.[6]

Mechanism of Senescence Induction

While the precise mechanism of 2-DG-induced senescence is still under investigation, studies with the related sugar D-galactose have implicated the inactivation of the YAP-CDK6 signaling pathway.[7][8] This pathway is crucial for cell cycle progression, and its inhibition leads to the upregulation of senescence-associated genes like p16, p53, and NF-κB, and downregulation of Lamin B1, a nuclear lamina protein whose loss is a hallmark of senescence.[6][8] The induction of senescence by D-galactose has been shown to be concentration and time-dependent.[4]

Experimental Workflow: Induction and Verification of Senescence

cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Analysis of Senescence Markers Seed Cells Seed Cells 2-DG Treatment 2-DG Treatment Seed Cells->2-DG Treatment Allow cells to adhere Incubation Incubation 2-DG Treatment->Incubation Introduce 2-DG to media SA-β-gal Staining SA-β-gal Staining Incubation->SA-β-gal Staining Primary verification Western Blot Western Blot Incubation->Western Blot Protein expression analysis Flow Cytometry Flow Cytometry Incubation->Flow Cytometry Cell cycle analysis

Caption: Workflow for inducing and analyzing cellular senescence using 2-DG.

Protocol: Induction of Senescence in Glioblastoma Cells

This protocol is adapted from studies on D-galactose-induced senescence in glioblastoma cell lines (C6 and U87MG) and can be optimized for other cell types.[6]

Materials:

  • This compound (powder)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture plates/flasks

  • Senescence-Associated β-Galactosidase Staining Kit

Procedure:

  • Cell Seeding: Plate glioblastoma cells at a density that will allow for several days of treatment without reaching confluency. For a 6-well plate, a starting density of 1 x 10^5 cells per well is recommended.[9]

  • 2-DG Preparation: Prepare a sterile stock solution of 2-DG in PBS or serum-free medium.

  • Treatment: After allowing the cells to adhere overnight, replace the medium with fresh complete medium containing the desired concentration of 2-DG. A concentration range of 10-50 mM is a good starting point for optimization.[4] For glioblastoma cells, a high concentration of 222 mM D-galactose has been used for 8 days to induce senescence.[4]

  • Incubation: Incubate the cells for 3-8 days, changing the medium with fresh 2-DG every 2-3 days.[4][9]

  • Observation: Monitor the cells daily for morphological changes, such as a flattened and enlarged appearance.

Protocol: Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This is a widely used method to detect senescent cells.[4]

Procedure:

  • Wash: Gently wash the cells twice with PBS.

  • Fixation: Fix the cells with a fixative solution (e.g., 2% formaldehyde and 0.2% glutaraldehyde in PBS) for 5-15 minutes at room temperature.[4][10]

  • Wash: Wash the cells three times with PBS.

  • Staining: Add the SA-β-gal staining solution (containing X-gal at pH 6.0) to the cells.

  • Incubation: Incubate the cells at 37°C in a non-CO2 incubator for 12-16 hours, or until a blue color develops in the senescent cells.[10]

  • Analysis: Observe the cells under a microscope and quantify the percentage of blue-stained (senescent) cells.

Cell Line2-DG ConcentrationTreatment DurationExpected OutcomeReference
Glioblastoma (C6, U87MG)222 mM (D-galactose)8 daysIncreased SA-β-gal activity, altered morphology[4][6]
Human Dental Pulp Cells10 g/L (~55 mM)Not specifiedReduced cell proliferation[8]
Astrocytic CRT cells40-60 g/L (~222-333 mM)72 hoursDecreased viability, increased SA-β-gal activity[3]

Section 2: Inhibition of N-linked Glycosylation

N-linked glycosylation is a critical post-translational modification that affects protein folding, stability, and function. 2-DG can effectively inhibit this process, making it a valuable tool for studying the role of glycosylation in various biological systems.[11]

Mechanism of N-linked Glycosylation Inhibition

2-DG is taken up by cells and phosphorylated to this compound-1-phosphate. This analog can then be converted to UDP-2-deoxy-D-galactose. These deoxy-sugar nucleotides act as fraudulent substrates for glycosyltransferases, leading to the termination of oligosaccharide chain elongation on dolichol phosphate in the endoplasmic reticulum.[12] This disrupts the formation of the lipid-linked oligosaccharide precursor required for N-glycosylation.

Signaling Pathway: Inhibition of N-linked Glycosylation

2-DG 2-DG Cell Membrane Cell Membrane 2-DG->Cell Membrane Uptake 2-DG-1-P 2-DG-1-P Cell Membrane->2-DG-1-P Phosphorylation UDP-2-DG UDP-2-DG 2-DG-1-P->UDP-2-DG Incomplete LLO Incomplete LLO UDP-2-DG->Incomplete LLO Incorporation into Lipid-Linked Oligosaccharide (LLO) Dolichol-P Dolichol-P Dolichol-P->Incomplete LLO OST OST Incomplete LLO->OST Prevents transfer Inhibited N-glycosylation Inhibited N-glycosylation OST->Inhibited N-glycosylation Nascent Polypeptide Nascent Polypeptide Nascent Polypeptide->OST

Caption: Mechanism of 2-DG-mediated inhibition of N-linked glycosylation.

Protocol: Inhibition of N-glycosylation in Hepatocytes

This protocol is based on studies in primary rat hepatocytes and can be adapted for other cell types.[11]

Materials:

  • This compound (powder)

  • Complete cell culture medium

  • PBS

  • Reagents for Western blotting or flow cytometry

  • Antibodies against a glycoprotein of interest

Procedure:

  • Cell Culture: Culture hepatocytes or other target cells to the desired confluency.

  • 2-DG Treatment: Treat the cells with 2-DG at a concentration range of 1-4 mM for a duration of 4-24 hours.[13] Complete inhibition of N-glycosylation in primary rat hepatocytes has been observed at concentrations of 1 mM and above.[6][11]

  • Cell Lysis and Protein Extraction: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Western Blot Analysis:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific to a glycoprotein of interest. A shift in the molecular weight of the glycoprotein to a lower size indicates inhibition of glycosylation.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain them with a fluorescently labeled antibody or lectin that recognizes a specific glycan on a cell surface glycoprotein.

    • Analyze the cells by flow cytometry. A decrease in the fluorescent signal indicates reduced surface expression or altered glycosylation of the target protein.

Cell Line2-DG ConcentrationTreatment DurationMethod of AnalysisExpected OutcomeReference
Primary Rat Hepatocytes1-4 mMNot specifiedNot specifiedComplete inhibition of N-glycosylation of α1-antitrypsin and α1-acid glycoprotein[11][13]
Human Monocytes1-4 mMNot specifiedNot specifiedBlocked N-glycosylation of α1-antitrypsin and IL-6[13]

Section 3: In Vitro Model of Hepatotoxicity

2-DG can be used to establish in vitro models of hepatotoxicity, which are valuable for screening the potential liver toxicity of new drug candidates.[1] The human hepatoma cell line HepG2 is a commonly used model for these studies.[6]

Mechanism of 2-DG Induced Hepatotoxicity

The hepatotoxic effects of 2-DG are primarily attributed to its ability to trap intracellular phosphate in the form of this compound-1-phosphate.[14] This leads to a depletion of inorganic phosphate and ATP, which can disrupt cellular energy metabolism and induce cell stress and death.

Protocol: Establishing a Hepatotoxicity Model in HepG2 Cells

Materials:

  • This compound (powder)

  • HepG2 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Reagents for cytotoxicity assays (e.g., MTT, LDH release assay)

Procedure:

  • Cell Seeding: Seed HepG2 cells in 96-well plates at a density of approximately 1 x 10^4 cells per well and allow them to attach overnight.

  • 2-DG Treatment: Treat the cells with a range of 2-DG concentrations (e.g., 1-20 mM) for 24-72 hours.

  • Assessment of Cytotoxicity:

    • MTT Assay: Measure cell viability by adding MTT reagent to the wells, incubating, and then solubilizing the formazan crystals. Read the absorbance at the appropriate wavelength.

    • LDH Release Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell membrane damage.

  • Data Analysis: Calculate the percentage of cell viability or cytotoxicity relative to untreated control cells.

ParameterRecommended Range
Cell Line HepG2
Seeding Density (96-well plate) 1 x 10^4 cells/well
2-DG Concentration 1 - 20 mM
Treatment Duration 24 - 72 hours
Readout Cell Viability (MTT), Cytotoxicity (LDH)

Section 4: General Laboratory Procedures

Preparation and Storage of 2-DG Stock Solution
  • Preparation: To prepare a 1 M stock solution of this compound (MW: 164.16 g/mol ), dissolve 1.64 g of 2-DG powder in 10 mL of sterile PBS or serum-free medium.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm filter.

  • Storage: Aliquot the stock solution into sterile tubes and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Safety and Handling

This compound should be handled with standard laboratory precautions. Wear appropriate personal protective equipment, including gloves and safety glasses. Avoid inhalation of the powder and contact with skin and eyes.[12] For detailed safety information, consult the manufacturer's Safety Data Sheet (SDS).

Troubleshooting

IssuePossible CauseSolution
Low efficiency of senescence induction 2-DG concentration is too low or treatment duration is too short.Optimize the 2-DG concentration and increase the treatment duration.
Cell type is resistant to 2-DG-induced senescence.Try a different senescence-inducing agent or a different cell line.
High cell death 2-DG concentration is too high.Perform a dose-response experiment to determine the optimal non-toxic concentration.
Inconsistent SA-β-gal staining pH of the staining solution is incorrect.Ensure the pH of the staining solution is exactly 6.0.
Fixation time is too long or too short.Optimize the fixation time (typically 5-15 minutes).
No shift in glycoprotein molecular weight Inhibition of glycosylation is incomplete.Increase the 2-DG concentration or treatment duration.
The antibody is not specific to a glycosylated epitope.Use an antibody that recognizes the protein backbone.

References

  • Campisi Lab. (n.d.). Protocol for Detecting Senescence-Associated B-Galactosidase (SA-Bgal) Activity. Buck Institute. Retrieved from [Link]

  • Gao, C., et al. (2020). D-galactose induces senescence of glioblastoma cells through YAP-CDK6 pathway. Aging, 12(19), 19337–19353. [Link]

  • Collado, M., Blasco, M. A., & Serrano, M. (2007). Cellular senescence in cancer and aging. Cell, 130(2), 223–233.
  • Gasek, N. S., Kuchel, G. A., & Kirkland, J. L. (2021). D-galactose induces astrocytic aging and contributes to astrocytoma progression and chemoresistance via cellular senescence. Aging Cell, 20(4), e13339.
  • Gao, C., et al. (2020). D-galactose induces senescence of glioblastoma cells through YAP-CDK6 pathway. Aging, 12(19), 19337–19353. [Link]

  • Keppler, D., & Decker, K. (1969). Studies on the mechanism of galactose hepatitis: accumulation of galactosamine-1-phosphate and its inhibition of UDP-glucose pyrophosphorylase. European Journal of Biochemistry, 10(2), 219–225.
  • Creative Diagnostics. (n.d.). Flow Cytometry Protocol: Cell Surface Marker Staining. Retrieved from [Link]

  • Okuda, T., et al. (2016). Western blot data using two distinct anti-O-GlcNAc monoclonal antibodies showing unique glycosylation status on cellular proteins under 2-deoxy-d-glucose treatment.
  • Gao, C., et al. (2020). D-galactose induces senescence of glioblastoma cells through YAP-CDK6 pathway. Aging, 12(19), 19337–19353. [Link]

  • Protective Effect of Curcumin on D-Galactose-Induced Senescence and Oxidative Stress in LLC-PK1 and HK-2 Cells. (2024). Antioxidants, 13(4), 431.
  • Creative Biolabs. (n.d.). Flow Cytometry for Cell Surface Glycosylation Analysis. Retrieved from [Link]

  • Effects of D-galactose Induction on Aging Characteristics of the Human Dental Pulp Cell Culture Model: An In Vitro Study. (2022). Journal of Endodontics, 48(11), 1415–1423.
  • Loch, N., et al. (1992). Inhibition of protein N-glycosylation by 2-deoxy-2-fluoro-D-galactose. European Journal of Biochemistry, 205(3), 889–895.
  • Marini, M., et al. (2009). Assessment of Mitochondrial Toxicity in HepG2 Cells Cultured in High-Glucose- or Galactose-Containing Media. Toxicological Sciences, 110(1), 158–167.
  • An, Y., et al. (2022). An Integrated Proteomic and Glycoproteomic Investigation Reveals Alterations in the N-Glycoproteomic Network Induced by 2-Deoxy-D-Glucose in Colorectal Cancer Cells. International Journal of Molecular Sciences, 23(15), 8251.
  • Gòdia, M., et al. (2014). Low Glucose but Not Galactose Enhances Oxidative Mitochondrial Metabolism in C2C12 Myoblasts and Myotubes. PLoS ONE, 9(1), e85820.
  • Schupp, N., et al. (2020). A Novel Protocol for Detection of Senescence and Calcification Markers by Fluorescence Microscopy. International Journal of Molecular Sciences, 21(10), 3533.
  • Hsiao, C.-J., et al. (2017). Site-Specific Fucosylation Analysis Identifying Glycoproteins Associated with Aggressive Prostate Cancer Cell Lines Using Tandem Affinity Enrichments of Intact Glycopeptides Followed by Mass Spectrometry. Analytical Chemistry, 89(14), 7623–7630.
  • In Vitro Investigation of Therapy-Induced Senescence and Senescence Escape in Breast Cancer Cells Using Novel Flow Cytometry-Based Methods. (2022). International Journal of Molecular Sciences, 23(19), 11847.
  • Skolik, R. A., et al. (2021). Global changes to HepG2 cell metabolism in response to galactose treatment. American Journal of Physiology-Cell Physiology, 320(5), C778–C793.
  • Debacq-Chainiaux, F., Erusalimsky, J. D., & Toussaint, O. (2009). Protocols to detect senescence-associated beta-galactosidase (SA-βgal) activity, a biomarker of senescent cells in culture and in vivo.
  • van de Bovenkamp, F. S., et al. (2024). Multivariate quantitative analysis of glycan impact on IgG1 effector functions. mAbs, 16(1), 2309795.
  • Loch, N., et al. (1991).
  • Varki, A., et al. (Eds.). (2022). Essentials of Glycobiology (4th ed.). Cold Spring Harbor Laboratory Press. Retrieved from [Link]

Sources

Application Note: Targeting Terminal Fucosylation in Cancer with 2-Deoxy-D-galactose

[1]

Abstract

Aberrant fucosylation is a hallmark of cancer progression, driving metastasis, immune evasion, and drug resistance. While broad-spectrum glycosylation inhibitors exist, 2-Deoxy-D-galactose (2-D-gal) offers a unique, mechanism-based approach to specifically target terminal


(1,2)-fucosylation11

Mechanistic Rationale: The "Chemical Knockout"

To use 2-D-gal effectively, one must understand that it is not a direct enzyme inhibitor (like 2-fluorofucose) but a substrate competitor and chain terminator .[1]

The Mechanism of Inhibition

Terminal fucosylation, mediated by Fucosyltransferases 1 and 2 (FUT1/2), typically involves the transfer of a fucose residue from GDP-Fucose to the C-2 hydroxyl group of a terminal Galactose residue on a glycan chain.

  • Metabolic Incorporation: 2-D-gal enters the cell and is converted to UDP-2-deoxy-Galactose by the galactose salvage pathway enzymes (Galactokinase and Galactose-1-phosphate uridylyltransferase).[1]

  • Competition: UDP-2-deoxy-Gal competes with endogenous UDP-Galactose for incorporation into nascent glycoproteins in the Golgi.[1]

  • The Blockade: Once 2-deoxy-Gal is incorporated into the glycan chain, it lacks the essential hydroxyl group at the C-2 position .[1]

  • Consequence: FUT1 and FUT2 enzymes require this C-2 hydroxyl group as the acceptor site. Without it, the glycosidic bond cannot be formed. This results in the specific loss of terminal

    
    (1,2)-fucose residues, effectively "capping" the glycan and preventing the formation of H-antigen, Lewis Y, and Lewis b epitopes.
    
Pathway Visualization

The following diagram illustrates how 2-D-gal acts as a "dead-end" acceptor for fucosyltransferases.

Gcluster_0Cytosolcluster_1Golgi ApparatusDGalD-GalactoseUDP_GalUDP-GalactoseDGal->UDP_GalSalvage PathwayTwoDGalThis compoundUDP_2DGalUDP-2-Deoxy-GalTwoDGal->UDP_2DGalSalvage PathwayGal_IncGalactoseIncorporatedUDP_Gal->Gal_IncGalactosyltransferaseTwoDGal_Inc2-Deoxy-GalIncorporatedUDP_2DGal->TwoDGal_IncCompetitionGlycanNascent GlycanGlycan->Gal_IncGlycan->TwoDGal_IncFuc_AntigenH-Antigen / Lewis Y(Fucosylated)Gal_Inc->Fuc_AntigenFucose addedto C-2 OHFUT1FUT1/2 EnzymeFUT1->Fuc_AntigenBlockFucosylationBLOCKEDFUT1->BlockCannot BindTwoDGal_Inc->BlockMissing C-2 OHNo Acceptor Site

Caption: Mechanism of Action. This compound acts as a competitive inhibitor, incorporating into glycans but preventing subsequent alpha-1,2-fucosylation due to the missing C-2 hydroxyl group.[1]

Experimental Protocol: In Vitro Inhibition

Reagents & Preparation[2]
  • Compound: this compound (CAS: 1949-89-9).[1][2]

  • Solvent: Dissolve in sterile PBS or cell culture media (water soluble). Prepare a fresh 100 mM stock solution . Filter sterilize (0.22 µm).

  • Storage: Store stock at -20°C. Avoid repeated freeze-thaw cycles.

Dosing & Treatment Strategy

Unlike 2-Deoxy-D-glucose (2-DG), which is toxic due to glycolysis inhibition, 2-D-gal is generally less cytotoxic but requires millimolar concentrations to effectively outcompete endogenous galactose.[1]

ParameterRecommendationNotes
Concentration Range 1 mM – 10 mM Perform a titration (1, 5, 10 mM). 4-10 mM is typically required for significant glycan modification.[1]
Treatment Duration 24 – 48 Hours Glycosylation turnover is slow. Shorter times may not reflect changes in surface epitopes.
Media Conditions Low Glucose/Galactose Efficacy is higher in media with physiological glucose (5 mM) rather than high glucose (25 mM).[1] Avoid adding exogenous Galactose.
Control Rescue Experiment Add 10 mM D-Galactose to the 2-D-gal treatment group. This should reverse the inhibition, proving specificity.
Step-by-Step Treatment Protocol
  • Seeding: Seed cancer cells (e.g., HCC, Breast, Lung) at 30-40% confluence.[1] Allow to adhere overnight.

  • Treatment: Aspirate media and replace with fresh media containing:

    • Vehicle Control: Media only.

    • Low Dose: 2 mM 2-D-gal.

    • High Dose: 10 mM 2-D-gal.

    • Rescue: 10 mM 2-D-gal + 10 mM D-Galactose.[1]

  • Incubation: Incubate for 48 hours.

  • Harvest: Collect cells for Flow Cytometry (surface glycans) or Lysis (Western Blot).

Validation Protocol: Assessing Fucosylation Loss

To confirm that 2-D-gal has worked, you must detect the specific loss of

1Ulex Europaeus Agglutinin I (UEA-I)1
Method A: Flow Cytometry (Surface Expression)

This is the most quantitative method to verify the loss of cell-surface fucosylation.[1]

  • Wash: Wash treated cells 2x with cold PBS containing 1% BSA.

  • Stain: Incubate cells with FITC-conjugated UEA-I (1:100 dilution) for 30 minutes on ice in the dark.

    • Alternative: Use anti-Lewis Y antibody if your cell line expresses Lewis Y.

  • Wash: Wash 3x with cold PBS/BSA.

  • Analyze: Acquire data on a Flow Cytometer.

  • Expected Result: A left-shift (decrease) in fluorescence intensity in the 2-D-gal treated group compared to control.[1]

Method B: Lectin Blotting (Total Glycoprotein)[1]
  • Lysis: Lyse cells in RIPA buffer with protease inhibitors.

  • SDS-PAGE: Run 20-30 µg of protein on a 10% SDS-PAGE gel.[1]

  • Transfer: Transfer to PVDF membrane.

  • Block: Block with 3% BSA (Do NOT use non-fat milk, as milk contains glycans that will bind the lectin).

  • Probe: Incubate with Biotinylated-UEA-I (1:1000) overnight at 4°C.

  • Detect: Wash and incubate with Streptavidin-HRP (1:5000) for 1 hour. Develop with ECL.

Validation Workflow Diagram

Workflowcluster_analysisAnalysis PathwaysStartStart: Cancer Cell CultureTreatTreat with 2-D-gal(48 Hours)Start->TreatFlowFlow Cytometry(Surface Antigens)Treat->FlowBlotLectin Blot(Total Protein)Treat->BlotProbe_FlowProbe: FITC-UEA-I(Binds Fuc-a-1,2-Gal)Flow->Probe_FlowProbe_BlotProbe: Biotin-UEA-I+ Streptavidin-HRPBlot->Probe_BlotResultValidation Criterion:Reduced Signal IntensityProbe_Flow->ResultProbe_Blot->Result

Caption: Validation Workflow. Dual-stream analysis using Flow Cytometry and Lectin Blotting ensures robust confirmation of fucosylation inhibition.[1]

Application: Functional Functional Assays

Once inhibition is confirmed, assess the biological impact.[3][4] 2-D-gal is particularly effective in inhibiting metastatic potential rather than just proliferation.[1]

Recommended Assays
  • Transwell Invasion Assay:

    • Coat transwell inserts with Matrigel.

    • Seed 2-D-gal treated cells (maintain inhibitor in the media) in the upper chamber.[1]

    • Use FBS as a chemoattractant in the bottom chamber.

    • Hypothesis: Reduced fucosylation impairs integrin and selectin ligand function, reducing invasion.

  • Adhesion Assay:

    • Plate HUVEC (endothelial) cells.

    • Add 2-D-gal treated cancer cells.[1]

    • Measure adhesion.

    • Mechanism: Loss of Sialyl Lewis X/A (if terminal Gal is affected) or Lewis Y reduces binding to E-Selectin on endothelial cells.

Expert Tips & Troubleshooting

  • Glucose Competition: While 2-D-gal competes with Galactose, high levels of Glucose can sometimes dampen the effect if the cell prioritizes Glucose metabolism heavily.[1] Ensure your media formulation is consistent.

  • Toxicity Check: Always run an MTT or CCK-8 assay alongside your experiments.[1] If you see >20% cell death, you are observing toxicity, not specific glycosylation inhibition. Lower the dose.

  • Specificity: 2-D-gal is relatively specific for

    
    (1,[1]2) linkages because of the C-2 modification. For core fucosylation (
    
    
    (1,6)), 2-Fluorofucose is a better tool.[1] Ensure you are using the right tool for your target.

References

  • Inhibition of terminal fucosyl

    • Source: European Journal of Biochemistry (Büchsel et al., 1980)[1]

    • Context: The foundational study establishing 2-D-gal as an inhibitor of glycoprotein fucosylation in liver and hep
  • 2-D-gal Targets Terminal Fucosyl

    • Source: Transplantation (Mao et al., 2023)[1]

    • Context: Demonstrates the use of 2-D-gal to inhibit UEA-I binding (Fuc-alpha-1,[1]2) and suppress immune responses, validating the specific mechanism of action.

  • The Diverse Contributions of Fucose Linkages in Cancer.

    • Source: MDPI (Biology)[1]

    • Context: A comprehensive review of how specific fucose linkages (including those targeted by 2-D-gal) drive cancer progression and metastasis.[1]

  • Inhibition of protein N-glycosyl

    • Source: Biochemical Journal[5]

    • Context: Compares 2-D-gal with its fluorinated analogs, providing context on potency and concentr

Application Note: Experimental Induction of Metabolic Stress via 2-Deoxy-D-galactose

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals seeking to utilize 2-Deoxy-D-galactose (2-D-gal) as a tool for inducing metabolic stress. Unlike its more common counterpart 2-Deoxy-D-glucose (2-DG), which targets glycolysis, 2-D-gal specifically targets the Leloir pathway , inducing toxicity via phosphate trapping and glycosylation interference .

Executive Summary

This compound is a structural analog of D-galactose lacking the hydroxyl group at the C-2 position. It acts as a potent metabolic stressor in cells expressing galactokinase (GALK) . Its primary mechanism of action is substrate trapping : it is phosphorylated to 2-deoxy-galactose-1-phosphate but cannot be efficiently processed further. This leads to the rapid depletion of intracellular inorganic phosphate (


) and ATP, mimicking the pathophysiology of Type 1 Galactosemia. Additionally, it competitively inhibits N-linked glycosylation and fucosylation, making it a dual-threat tool for metabolic and proteomic stress studies.

Mechanism of Action: The "Phosphate Trap"

To use 2-D-gal effectively, one must understand the causality of its toxicity. It is not a general toxin; it is a suicide substrate dependent on specific enzymatic activity.

  • Entry: 2-D-gal enters the cell via GLUT transporters (competing with glucose/galactose).

  • The Trap: Galactokinase (GALK) phosphorylates it using ATP to form 2-deoxy-galactose-1-phosphate (2-dGal-1-P) .

  • The Block: The next enzyme, Galactose-1-Phosphate Uridylyltransferase (GALT) , cannot efficiently transfer a UMP moiety to 2-dGal-1-P.

  • Consequence:

    • Accumulation: 2-dGal-1-P accumulates to millimolar levels.

    • ATP/Pi Depletion: The phosphate used is "trapped" in a non-metabolizable intermediate, starving the cell of ATP and inorganic phosphate.

    • Glycosylation Defect: Free 2-D-gal competes with mannose/fucose for incorporation into glycans, resulting in truncated or aberrant glycoproteins.

Pathway Visualization (Leloir Trap)

LeloirTrap Ext_2DGal Extracellular This compound Int_2DGal Intracellular This compound Ext_2DGal->Int_2DGal GLUT Transporters TrapProd 2-Deoxy-galactose-1-Phosphate (TOXIC TRAP) Int_2DGal->TrapProd Phosphorylation Glyco Glycosylation Interference Int_2DGal->Glyco Competition with Mannose/Fucose ATP ATP GALK Enzyme: Galactokinase (GALK) ATP->GALK ADP ADP GALK->ADP GALT Enzyme: GALT TrapProd->GALT Blocked/Inefficient MetStress Metabolic Stress: 1. Pi Depletion 2. ATP Drop 3. Osmotic Swelling TrapProd->MetStress Accumulation

Caption: The this compound metabolic trap. Note the accumulation of the phosphorylated intermediate (Red) which sequesters cellular phosphate.

Experimental Design Considerations

A. Cell Model Selection (Critical)
  • Requirement: Cells MUST express Galactokinase (GALK).

  • Negative Control: A GALK-deficient cell line is the gold standard negative control. 2-D-gal should be non-toxic to these cells (up to osmotic limits).

  • Positive Control: Hepatocytes (HepG2) or lens epithelial cells typically have high GALK activity and are highly sensitive.

B. Media Composition[1]
  • Glucose Competition: Glucose competes with 2-D-gal for GLUT transporters.

    • High Glucose Media (25mM): Will reduce 2-D-gal toxicity (protective).[1]

    • Low Glucose Media (5mM) or Galactose Media: Will sensitize cells to 2-D-gal.

  • Buffer: Avoid phosphate-free buffers for long durations unless specifically testing phosphate starvation, as 2-D-gal will accelerate death in these conditions.

Protocol 1: Induction of Metabolic Stress (Cytotoxicity)

Objective: Determine the IC50 of 2-D-gal and establish the "trapping" window.

Materials
  • Target cells (e.g., HepG2, CHO-K1).

  • This compound (High purity, >98%).

  • Assay Medium: DMEM (5 mM Glucose, 10% Dialyzed FBS). Note: Dialyzed FBS removes background galactose.

  • Cell Viability Reagent (ATP-based like CellTiter-Glo is ideal to reflect the mechanism).

Methodology
  • Seeding: Seed cells at 5,000 cells/well in a 96-well plate. Allow adherence for 24 hours.

  • Preparation: Prepare a 1 M stock solution of 2-D-gal in PBS. Filter sterilize (0.22 µm).

  • Treatment:

    • Remove spent media.

    • Add Assay Medium containing serial dilutions of 2-D-gal: 0, 0.1, 0.5, 1, 5, 10, 20, 50 mM .

    • Control: Include a set of wells with 2-Deoxy-D-glucose (2-DG) as a comparator for glycolytic inhibition vs. phosphate trapping.

  • Incubation: Incubate for 24 to 48 hours . (Trapping is time-dependent).

  • Readout: Measure ATP levels (CellTiter-Glo) or metabolic reduction potential (MTT/WST-1).

    • Expert Insight: ATP assays are superior here because 2-D-gal specifically depletes the ATP pool. MTT assays may lag behind the actual metabolic crash.

Data Output Table (Template)
Treatment (mM)ATP Level (% Control)Morphology ObservationsInterpretation
0 (Vehicle)100%Normal, adherentBaseline
1.095%No changeSub-threshold
5.070%Slight roundingOnset of stress
10.040%Detachment, vacuolesAcute Phosphate Trap
50.0<10%Lysis / NecrosisOsmotic + Metabolic death

Protocol 2: Verifying Phosphate Trapping (Rescue Assay)

Objective: Prove that toxicity is due to phosphate depletion/trapping, not general off-target effects. This is a self-validating step.

Rationale

If the toxicity is caused by phosphate trapping (ATP depletion), supplementing the cell with an alternative energy source (Pyruvate) or excess inorganic phosphate (Pi) may not fully rescue it (because the trap is intracellular), but Uridine supplementation often rescues the specific UTP depletion seen in galactosemia models.

Methodology
  • Setup: Prepare three treatment groups in 6-well plates.

    • Group A: Control (Media only).

    • Group B: Stress (10 mM 2-D-gal).

    • Group C: Rescue (10 mM 2-D-gal + 100 µM Uridine + 5 mM Pyruvate ).

  • Timeline: Treat for 24 hours.

  • Analysis:

    • Western Blot: Probe for AMPK phosphorylation (p-AMPK).

    • Expectation: Group B should show high p-AMPK (energy stress). Group C should show reduced p-AMPK if rescue is successful.

    • Glycosylation Marker: Probe for LAMP-1 or ICAM-1 molecular weight shift. 2-D-gal causes "hypoglycosylation," resulting in lower MW bands.

Protocol 3: Glycosylation Interference Workflow

Objective: Use 2-D-gal to inhibit fucosylation or N-glycosylation for functional assays (e.g., adhesion studies).

Workflow Diagram

GlycoWorkflow Step1 Cell Culture (Log Phase) Step2 Add 2-D-gal (1 - 5 mM) Step1->Step2 Step3 Incubate 24 - 48 Hours Step2->Step3 Branch1 Lectin Blotting (AAL/LCA Lectins) Step3->Branch1 Branch2 Functional Assay (Cell Adhesion) Step3->Branch2 Result1 Reduced Fucosylation (Band Shift) Branch1->Result1 Result2 Altered Adhesion Branch2->Result2

Caption: Workflow for assessing glycosylation defects induced by 2-D-gal.

Steps
  • Treat cells with 2-5 mM 2-D-gal for 48 hours. Note: Lower doses are preferred here to avoid massive apoptosis while still affecting glycan synthesis.

  • Lyse cells and perform SDS-PAGE.

  • Lectin Blotting: Instead of standard antibodies, use Biotinylated Lectins:

    • AAL (Aleuria Aurantia Lectin): Detects Fucose. (Expect signal loss).

    • ConA (Concanavalin A): Detects Mannose core. (Expect band shifts).

  • Validation: Compare against Tunicamycin (a potent N-glycosylation blocker) as a positive control.

Troubleshooting & Expert Tips

IssueProbable CauseSolution
No Toxicity Observed High Glucose in mediaSwitch to 5mM Glucose or Galactose-based media.
No Toxicity Observed Lack of GALK expressionVerify GALK expression via Western Blot. The cell line may be resistant.
Rapid Cell Lysis (<4h) Osmotic Shock2-D-gal accumulation draws water. Reduce concentration <20mM.
Inconsistent Results Serum variationDialyze FBS. Standard FBS contains variable galactose levels.

References

  • Mechanism of Phosphate Trapping

    • Title: Consequences of recurrent phosphate trapping induced by repe
    • Source: PubMed / NIH
    • URL:[Link] (Verified Source)

  • Comparative Analysis (2-DG vs 2-D-gal)

    • Title: Effects of Glucose Analogues (2-Deoxy-d-glucose, this compound) on Experimental Tumors.[2]

    • Source: JNCI: Journal of the N
    • URL:[Link]

  • Glycosylation Inhibition

    • Title: Inhibition of protein N-glycosylation by 2-deoxy-2-fluoro-D-galactose (Analogous mechanism).
    • Source: Biochemical Journal / ResearchG
    • URL:[Link]

  • Product & Safety Data

    • Title: this compound Product Inform
    • Source: Sigma-Aldrich

Sources

Application Note: Probing Galactose Metabolism in Renal Cortical Cells with 2-Deoxy-D-galactose

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The renal cortex, particularly the proximal tubule, is a site of intense metabolic activity, playing a crucial role in reabsorbing filtered nutrients and maintaining systemic homeostasis. While glucose is a primary fuel source, renal cells can also transport and metabolize other hexoses, including galactose.[1][2] The study of galactose metabolism is vital for understanding renal physiology and pathophysiology, especially in contexts like inherited metabolic disorders (e.g., galactosemia) and diet-induced metabolic stress.

2-Deoxy-D-galactose (2-DGal), a structural analog of D-galactose, serves as a powerful pharmacological tool to investigate these pathways.[3][4] By acting as a metabolic inhibitor, 2-DGal allows researchers to dissect the reliance of renal cortical cells on galactose utilization, quantify metabolic flux, and identify potential therapeutic targets. This guide provides a comprehensive overview of the scientific principles and detailed protocols for using 2-DGal in renal cell culture models.

Part I: Scientific Principles & Application Notes

The Leloir Pathway: A Primer on Galactose Metabolism

Galactose enters the primary metabolic pathway, the Leloir pathway, for conversion into a glycolytic intermediate. In renal cells, as in other tissues, this involves a series of enzymatic steps:

  • Phosphorylation: Galactokinase (GALK) phosphorylates galactose to galactose-1-phosphate (Gal-1-P).[5][6]

  • UDP-Transfer: Galactose-1-phosphate uridylyltransferase (GALT) converts Gal-1-P to UDP-galactose.[5][6]

  • Epimerization: UDP-galactose-4-epimerase (GALE) converts UDP-galactose to UDP-glucose.[6]

  • Glycolytic Entry: UDP-glucose can then be converted to glucose-1-phosphate, which subsequently becomes glucose-6-phosphate and enters glycolysis to generate ATP.[5]

Under normal physiological conditions, glycolysis is minimal in healthy proximal tubules, which favor gluconeogenesis.[7] However, forcing cells to utilize galactose by removing glucose from the culture medium makes them dependent on the Leloir pathway for energy production.

Mechanism of Action: How this compound Disrupts Metabolism

This compound exploits the first step of the Leloir pathway to induce cytotoxicity.

  • Cellular Uptake: 2-DGal is transported into renal cortical cells via the same transporters as D-galactose.[8]

  • Anabolic Misincorporation: Inside the cell, galactokinase (GALK) recognizes 2-DGal and phosphorylates it, forming This compound-1-phosphate (2-DGal-1-P) .[8]

  • Metabolic Dead End: The resulting 2-DGal-1-P is a fraudulent metabolite. It cannot be processed by the subsequent enzyme in the pathway, GALT.[8]

  • Cellular Sequestration & Depletion: The accumulation of 2-DGal-1-P has two primary toxic effects:

    • Phosphate Trapping: The continuous phosphorylation of 2-DGal sequesters inorganic phosphate, depleting the cellular pool required for ATP synthesis.[3]

    • ATP Depletion: The futile phosphorylation cycle consumes ATP without any downstream energy payoff, leading to a rapid decline in cellular ATP levels.[9][10]

This acute energy crisis ultimately compromises cell function and viability, providing a measurable endpoint for the cell's reliance on galactose metabolism.

Mechanism_of_2_Deoxy_D_galactose cluster_medium Extracellular Medium cluster_cell Renal Cortical Cell Gal D-Galactose Gal_in D-Galactose Gal->Gal_in Transport dGal This compound (2-DGal) dGal_in 2-DGal dGal->dGal_in Transport Gal1P Galactose-1-P Gal_in->Gal1P GALK dGal1P 2-Deoxy-Gal-1-P (Fraudulent Metabolite) dGal_in->dGal1P GALK Glycolysis Leloir Pathway & Glycolysis Gal1P->Glycolysis GALT, GALE... dGal1P->Glycolysis Blocked ATP_depletion ATP Depletion Pi_depletion Phosphate Trapping ATP_pool ATP Pool Glycolysis->ATP_pool + ATP ATP_pool->Gal1P -1 ATP ATP_pool->dGal1P -1 ATP Pi_pool Phosphate Pool Pi_pool->Gal1P Pi_pool->dGal1P

Figure 1: Mechanism of this compound metabolic disruption in renal cells.

Part II: Experimental Protocols

These protocols are designed for adherent renal cortical cell lines (e.g., HK-2, RPTEC/TERT1) cultured in 96-well plates but can be adapted for other formats.

Protocol 1: Forcing Galactose-Dependent Metabolism

Rationale: To accurately study the effects of 2-DGal, cells must be made dependent on galactose for energy. This is achieved by replacing glucose, the preferred energy source, with galactose in the culture medium. This switch forces the cells to rely on the Leloir pathway and oxidative phosphorylation for ATP production.

Materials:

  • Glucose-free DMEM (or appropriate basal medium)

  • D-Galactose (sterile stock solution, e.g., 1M)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (P/S)

  • Standard glucose-containing cell culture medium (for control wells)

Procedure:

  • Cell Seeding: Plate renal cortical cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate in standard glucose-containing medium for 24 hours to allow for attachment.

  • Prepare Galactose Medium: Aseptically prepare "Galactose Challenge Medium" by supplementing glucose-free DMEM with 10 mM D-galactose, 10% FBS, and 1% P/S.

  • Medium Exchange: After 24 hours of attachment, carefully aspirate the standard glucose medium from all wells (except negative controls).

  • Wash: Gently wash the cells once with 100 µL of sterile Dulbecco's Phosphate-Buffered Saline (DPBS) to remove residual glucose.

  • Apply Challenge Medium: Add 100 µL of the prepared Galactose Challenge Medium to the test wells. Add fresh standard glucose medium to control wells.

  • Acclimatization: Incubate the cells for 16-24 hours to allow them to adapt their metabolic machinery to galactose utilization.

Protocol 2: Treatment with this compound

Rationale: This protocol outlines the acute exposure of metabolically-adapted cells to 2-DGal. A concentration range is recommended to determine the EC50 (half-maximal effective concentration) for the specific cell line and conditions.

Materials:

  • This compound (2-DGal) powder

  • Sterile DPBS or culture medium for stock solution

  • Cells acclimatized in Galactose Challenge Medium (from Protocol 1)

  • Cells in standard glucose medium (controls)

Procedure:

  • Prepare 2-DGal Stock: Prepare a sterile 100X stock solution of 2-DGal (e.g., 100 mM in DPBS). Filter sterilize through a 0.22 µm filter.

  • Serial Dilutions: Perform serial dilutions of the 2-DGal stock to create a range of working concentrations. For initial experiments, a range of 0.1 mM to 10 mM is recommended.

  • Treatment: Add the appropriate volume of 2-DGal stock solution to the wells. For example, add 1 µL of a 100X stock to 99 µL of medium in the well.

  • Incubation: Incubate the plates for the desired time period. For acute metabolic effects like ATP depletion, 4-6 hours is often sufficient. For cytotoxicity, 24-48 hours may be required.[11]

Experimental_Workflow A 1. Seed Renal Cells (Standard Glucose Medium) B 2. Incubate 24h (Allow Attachment) A->B C 3. Medium Exchange Switch to Galactose Medium (or keep Glucose for controls) B->C D 4. Acclimatize 16-24h C->D E 5. Add 2-DGal (Concentration Range) D->E F 6. Incubate 4-24h E->F G 7. Perform Assays F->G H ATP Depletion Assay G->H Metabolic Readout I Lactate Production Assay G->I Glycolytic Readout J Cell Viability Assay (e.g., MTT, CellTiter-Glo) G->J Cytotoxicity Readout

Figure 2: General experimental workflow for studying 2-DGal effects.

Protocol 3: Quantifying ATP Depletion

Rationale: Measuring cellular ATP is a direct and sensitive method to quantify the bioenergetic disruption caused by 2-DGal. Luminescence-based assays are highly recommended for their sensitivity and high-throughput compatibility.

Materials:

  • Luminescence-based ATP assay kit (e.g., CellTiter-Glo®)

  • Opaque-walled 96-well plates (suitable for luminescence)

  • Luminometer plate reader

Procedure:

  • Plate Equilibration: After 2-DGal treatment, remove the plate from the incubator and allow it to equilibrate to room temperature for 20-30 minutes.

  • Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions.

  • Reagent Addition: Add a volume of reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Lysis and Signal Stabilization: Place the plate on an orbital shaker for 2-5 minutes at a low speed to induce cell lysis. Then, let the plate incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a plate reader.

  • Normalization: It is crucial to normalize ATP levels to cell number or protein content, as significant cell death can confound results.[12] This can be done on a parallel plate using a viability assay (see Protocol 5).

Protocol 4: Measuring Lactate Production

Rationale: Lactate is the end product of glycolysis.[13] In cells cultured in glucose, a compensatory increase in glycolysis (and thus lactate production) might be observed as an initial response to mitochondrial stress. In galactose-cultured cells, a sharp decrease in lactate is expected as the upstream pathway is blocked by 2-DGal. This assay provides a functional readout of the glycolytic pathway.

Materials:

  • Colorimetric or fluorometric lactate assay kit[14][15]

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Sample Collection: After the 2-DGal incubation period, carefully collect 10-20 µL of the cell culture supernatant from each well. Be careful not to disturb the cell monolayer.

  • Assay Execution: Follow the specific instructions provided by the lactate assay kit manufacturer. This typically involves preparing a reaction mixture and standards.

  • Incubation: Add the reaction mixture to the supernatant samples and standards, and incubate for the recommended time (usually 30-60 minutes).

  • Measurement: Read the absorbance or fluorescence using a microplate reader.

  • Calculation: Calculate the lactate concentration in each sample by comparing its reading to the standard curve.

Protocol 5: Assessing Cell Viability (Self-Validation)

Rationale: To ensure that the observed metabolic changes are not simply a result of non-specific toxicity or a massive loss of cells, it is essential to run a parallel viability assay. This step is critical for the trustworthiness of the data.

Materials:

  • MTT, XTT, or resazurin-based viability assay kit

  • Solubilization solution (if using MTT)

  • Microplate reader (absorbance)

Procedure:

  • Reagent Addition: At the end of the 2-DGal treatment period, add the viability reagent (e.g., MTT) directly to the culture wells.

  • Incubation: Incubate the plate for 1-4 hours (as per manufacturer's protocol) at 37°C to allow for the metabolic conversion of the dye by viable cells.

  • Solubilization (for MTT): If using MTT, aspirate the medium and add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength.

  • Analysis: Express the viability as a percentage of the untreated control cells.

Part III: Data Interpretation & Expected Outcomes

Proper interpretation requires comparing the effects of 2-DGal in both glucose- and galactose-containing media.

Parameter Condition: Glucose Medium Condition: Galactose Medium Scientific Rationale
Cellular ATP Minimal to moderate decreaseProfound decrease Cells in glucose are not reliant on the Leloir pathway. The effect is minimal. Cells in galactose are entirely dependent on this pathway, and its blockage by 2-DGal causes a severe energy crisis.[10]
Lactate Production No significant change or slight increaseProfound decrease In glucose, glycolysis is unaffected. In galactose, the block upstream of glycolysis prevents the formation of glycolytic substrates, thus shutting down lactate production.[16]
Cell Viability Minimal to moderate decreaseProfound decrease The severe ATP depletion in galactose-fed cells leads to rapid cell death. The toxicity is significantly lower in glucose-fed cells that can bypass the metabolic block.

References

  • GSI Repository. 2-Deoxy-D-Glucose and ES-936 sensitize cancer- but not normal cells to both low- and high LET irradiation. Available from: [Link]

  • Toma, M., et al. (2020). Targeting glycolysis with 2-deoxy-D-glucose sensitizes primary cell cultures of renal cell carcinoma to tyrosine kinase inhibitors. Journal of Cancer Research and Clinical Oncology. Available from: [Link]

  • Aryal, S. (2023). Galactose Metabolism: Enzymes, Steps, Pathways, Uses. Microbe Notes. Available from: [Link]

  • Wang, Y., et al. (2015). Protective effects of 2-deoxy-D-glucose on nephrotoxicity induced by cyclosporine A in rats. International Journal of Clinical and Experimental Pathology. Available from: [Link]

  • Khan, A., et al. (2018). 2-deoxy-D-glucose induces oxidative stress and cell killing in human neuroblastoma cells. Cancer Research. Available from: [Link]

  • Segal, S., & Thier, S. O. (1973). Transport and metabolism of galactose in rat kidney cortex. Biochimica et Biophysica Acta (BBA) - Biomembranes. Available from: [Link]

  • Kleinzeller, A., & McAvoy, E. M. (1976). Transport and phosphorylation of 2-deoxy-D-galactase in renal cortical cells. Biochimica et Biophysica Acta (BBA) - Biomembranes. Available from: [Link]

  • Marroquin, L. D., et al. (2007). Circumventing the Crabtree effect: forcing oxidative phosphorylation (OXPHOS) via galactose medium increases sensitivity of HepG2 cells to the purine derivative kinetin riboside. Toxicological Sciences. Available from: [Link]

  • Kleinzeller, A., et al. (1970). Transport of glucose and galactose in kidney-cortex cells. Journal of General Physiology. Available from: [Link]

  • Das, A., et al. (2024). Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines. STAR Protocols. Available from: [Link]

  • Long, J., & Soleimani, M. (2019). The sugar daddy: the role of the renal proximal tubule in glucose homeostasis. American Journal of Physiology-Renal Physiology. Available from: [Link]

  • ResearchGate. Enzymatic synthesis of 2-keto-D-gluconate and 2-keto-D-galactonate from D-glucose and D-galactose with cell culture of. Available from: [Link]

  • L-lactate as an indicator for cellular metabolic status: An easy and cost-effective colorimetric L-lactate assay. (2022). PLoS ONE. Available from: [Link]

  • Figure 3. ATP-depletion and effects on cells. (A) Mitochondria membrane... - ResearchGate. Available from: [Link]

  • King, M. (2024). Galactose Metabolism. The Medical Biochemistry Page. Available from: [Link]

  • Hwang, Y. S., et al. (2020). Aldo-keto reductases-mediated cytotoxicity of 2-deoxyglucose: A novel anticancer mechanism. Biochemical Pharmacology. Available from: [Link]

  • Glucose and lactate assays for cell metabolism - BMG Labtech. Available from: [Link]

  • Imamura, H., et al. (2009). Real-Time Imaging of Mitochondrial ATP Dynamics Reveals the Metabolic Setting of Single Cells. Proceedings of the National Academy of Sciences of the United States of America. Available from: [Link]

  • Sartorius. ATP Metabolism. Available from: [Link]

  • Cell Biolabs, Inc. Lactate Assay Kit (Colorimetric). Available from: [Link]

  • The possible underlying mechanisms involved in d-galactose-induced... - ResearchGate. Available from: [Link]

  • Kidney SLC Transporter Cells – Reliable Tools for Assessing Renal Solute Passage and Drug Toxicity - YouTube. (2022). Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Guide: Optimizing 2-Deoxy-D-galactose for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: February 2026

Department: Technical Applications & Support Subject: Protocol Optimization & Troubleshooting for 2-Deoxy-D-galactose (2-D-gal) Toxicity Document ID: TS-2DG-OPT-01

Core Mechanism: The "Metabolic Trap"

To optimize your assay, you must first understand that This compound (2-D-gal) acts as a "suicide substrate." Unlike 2-Deoxy-D-glucose (which inhibits glycolysis), 2-D-gal specifically targets the Leloir Pathway .

The Mechanism of Toxicity[1][2]
  • Entry: 2-D-gal enters the cell via hexose transporters (e.g., GLUT1, GLUT2).

  • Trapping: It is phosphorylated by Galactokinase (GALK) to form 2-deoxy-galactose-1-phosphate (2-dGal-1P) .

  • Blockade: 2-dGal-1P accumulates because it cannot be efficiently processed by Galactose-1-phosphate uridylyltransferase (GALT) .

  • Consequence: This accumulation traps intracellular phosphate and depletes ATP, leading to cytotoxicity. It also interferes with N-linked glycosylation and fucosylation.

Key Insight: If your cells lack GALK (Galactokinase), they cannot phosphorylate 2-D-gal, and the compound remains non-toxic. This is the basis for using 2-D-gal for negative selection (killing GALK+ cells).[1]

Visualization: The Leloir Pathway Blockade

LeloirPathway cluster_toxicity Cytotoxic Event Ext Extracellular This compound Int Intracellular This compound Ext->Int Transport (GLUTs) Prod 2-deoxy-galactose-1-phosphate (Toxic Accumulation) Int->Prod Phosphorylation GALK Enzyme: GALK (Galactokinase) GALK->Int GALT Enzyme: GALT (Uridylyltransferase) Prod->GALT Blocked by substrate specificity Glyco Glycolysis / Energy ATP ATP ATP->Prod ADP ADP ATP->ADP Consumed

Figure 1: The metabolic trap mechanism. GALK phosphorylates 2-D-gal, consuming ATP. The resulting product cannot be metabolized by GALT, leading to toxic accumulation and phosphate trapping.[1]

Experimental Protocol: The "Matrix Titration"

Do not rely on a single concentration found in literature. Sensitivity varies wildly between cell lines (e.g., HepG2 vs. CHO) and metabolic states. You must perform a matrix titration.

Phase 1: Preparation
  • Stock Solution: Dissolve this compound in sterile water or PBS to create a 1 M (1000 mM) stock. Filter sterilize (0.22 µm).

  • Base Media (CRITICAL): You cannot use standard DMEM (25 mM Glucose). Glucose outcompetes 2-D-gal for transport and suppresses the Leloir pathway.

    • Recommended: Glucose-free DMEM supplemented with 2 mM Glutamine and 1-5 mM Sodium Pyruvate .

    • Optional: Add 0.5 - 2 mM D-Galactose to induce GALK expression without providing a high-energy rescue source.

Phase 2: The Dose-Response Setup

Set up a 96-well plate with the following matrix.

Condition2-D-gal Conc. (mM)Purpose
Blank 0 mMBackground subtraction
Vehicle Control 0 mM (Media only)100% Viability Baseline
Low Range 0.1, 0.5, 1.0 mMDetect hypersensitivity (e.g., metabolic defects)
Mid Range 2.5, 5.0, 10.0 mMStandard selection range for mammalian cells
High Range 20.0, 50.0 mMForce toxicity (check for osmotic effects)
Rescue Control 10 mM 2-D-gal + 10 mM Glucose Validates specificity (Cells should survive)
Phase 3: Workflow

Workflow Step1 1. Seed Cells (Standard Media) Step2 2. Wash (PBS) Remove Glucose Step1->Step2 Step3 3. Apply Treatment (Glucose-Free Media + 2-D-gal) Step2->Step3 Step4 4. Incubate 48 - 72 Hours Step3->Step4 Step5 5. Readout (ATP/MTS/CCK-8) Step4->Step5

Figure 2: Critical workflow. Step 2 (Wash) is the most common point of failure; residual glucose will neutralize the assay.

Troubleshooting & FAQs

Q1: My cells are not dying, even at 20 mM 2-D-gal. Why?

Diagnosis: The "Glucose Rescue" Effect. Explanation: If your media contains Glucose (even residual amounts from the seeding step), the cells will preferentially transport and metabolize Glucose. Glucose also represses the expression of GALK in some organisms (catabolite repression). Solution:

  • Ensure you are using Glucose-Free media for the treatment step.

  • Wash cells 2x with PBS before adding the treatment media to remove carryover glucose.

  • Verify your cells actually express GALK (Galactokinase). If they are GALK-deficient, they are naturally resistant to 2-D-gal.

Q2: The cells in the "Rescue Control" (2-D-gal + Glucose) died.

Diagnosis: Osmotic Shock or Non-Specific Toxicity. Explanation: If adding Glucose does not rescue the cells, the toxicity is likely not due to the Leloir pathway trap. It may be due to hyperosmolality (if using >50 mM) or contaminants. Solution:

  • Check the osmolality of your media.

  • Lower the concentration of 2-D-gal.

  • Ensure your stock solution pH is neutral.

Q3: What is the difference between this compound and 2-Deoxy-D-glucose?

Answer: They target different pathways.

  • 2-Deoxy-D-glucose (2-DG): Inhibits Glycolysis (Hexokinase/PGI).[2][3][4] It is generally toxic to all metabolically active cells.

  • This compound (2-D-gal): Inhibits the Leloir Pathway (via GALK). It is selectively toxic to cells that can phosphorylate galactose.[1] It is often used to select against GALK+ cells or to study galactosemia phenotypes.

Q4: How long should I incubate?

Recommendation: 48 to 72 hours. Reasoning: The mechanism relies on the accumulation of toxic intermediates (2-dGal-1P) and the depletion of ATP. This is a gradual metabolic process, not an immediate necrotic event. 24 hours is often insufficient to see significant viability differences.

References

  • Leloir P

    • Holden, H. M., et al.[5] (2003).[5] "Molecular Structure of Galactokinase." Journal of Biological Chemistry.

    • Source:

    • Context: Defines the structural basis of GALK phosphorylation, the first step in 2-D-gal toxicity.
  • Use in Neg

    • Warming, S., et al. (2005).[4][5] "Simple and highly efficient BAC recombineering using galK selection." Nucleic Acids Research.

    • Source:

    • Context: Describes the protocol for using 2-deoxy-galactose to select against galK-positive bacteria, a principle transferable to eukaryotic selection logic.
  • Glucose Interference & Transport

    • Henderson, P. J., et al.[5] (1977).[6][7] "this compound, a substrate for the galactose-transport system of Escherichia coli."[1][8] Biochemical Journal.

    • Source:

    • Context: Foundational paper establishing that 2-D-gal utilizes galactose transporters and competes with glucose.
  • Cell Viability Assay Guidelines

    • Riss, T. L., et al. (2013).[9] "Cell Viability Assays." Assay Guidance Manual [Internet].

    • Source:

    • Context: Standard operating procedures for ATP and metabolic assays used to read out 2-D-gal toxicity.

Sources

Technical Support Center: Troubleshooting 2-Deoxy-D-galactose Uptake Assays

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Alex V. Mercer Subject: Diagnostic & Optimization Protocols for Low Signal in Hexose Transport Assays Last Updated: January 31, 2026

Core Diagnostic Framework

Low signal in 2-Deoxy-D-galactose (2-D-gal) assays is rarely a simple reagent failure. It usually stems from a mismatch between the biological machinery of your cell line (transporter/kinase expression) and the kinetic windows of your protocol.

Unlike the standard 2-Deoxy-D-glucose (2-DG) assay, which relies on ubiquitous Hexokinase (HK), 2-D-gal uptake relies on Galactokinase (GALK) for intracellular trapping. If your cells express GLUTs but lack GALK, 2-D-gal will enter and simply diffuse back out, resulting in zero net accumulation.

The "Trapping" Mechanism Visualization

The following diagram illustrates the critical "Trap" step required for a valid signal. If any node in this pathway is compromised, signal loss occurs.

G Extracellular Extracellular This compound GLUT GLUT Transporter (Gatekeeper) Extracellular->GLUT Import Intracellular Intracellular Free 2-D-gal GLUT->Intracellular Intracellular->GLUT Efflux (if not trapped) GALK Galactokinase (The Trap) Intracellular->GALK Phosphorylation Trapped Accumulated 2-D-gal-1-Phosphate GALK->Trapped Signal Generation CytoB Cytochalasin B (Inhibitor) CytoB->GLUT Glucose Glucose (Competitor) Glucose->GLUT High Affinity Competition

Figure 1: The Kinetic Trap. Unlike 2-DG (trapped by Hexokinase), 2-D-gal requires Galactokinase (GALK). Low signal often indicates high efflux due to low GALK activity.

Troubleshooting Guides (FAQ Format)

Category A: Biological Variables (The Cells)[1]

Q: My cells take up 2-DG (Glucose) fine, but 2-D-gal signal is non-existent. Why? A: This is the classic "Enzyme Mismatch" error.

  • The Cause: 2-DG is phosphorylated by Hexokinase (HK), which is abundant in almost all mammalian cells. 2-D-gal is phosphorylated by Galactokinase (GALK1) . If your specific cell line has low GALK expression (common in certain tumor lines or non-hepatic tissues), the 2-D-gal enters the cell via GLUTs but is not "trapped." It establishes an equilibrium and washes out during the rinse steps.

  • The Fix: Verify GALK expression via Western Blot. If GALK is low, this assay cannot measure uptake in your model.

  • Reference: Galactokinase (GALK1) is the rate-limiting step for trapping galactose analogs [1].

Q: I am using SGLT1-overexpressing cells. Why is the signal low? A: Substrate specificity limits.

  • The Cause: While SGLT1 transports D-Galactose effectively, it has a significantly lower affinity for 2-Deoxy -D-galactose compared to native Galactose or Glucose. The removal of the hydroxyl group at C-2 affects hydrogen bonding within the SGLT1 vestibule.

  • The Fix: Use radiolabeled D-Galactose (not the deoxy analog) for SGLT1 studies, or switch to a GLUT-dominant cell line (like Caco-2 basolateral side) where 2-D-gal transport is facilitated [2].

Q: Does cell density affect the assay linearity? A: Yes, critically.

  • The Cause: High cell density depletes the local concentration of the tracer in the static boundary layer (the "unstirred water layer") faster than diffusion can replace it, leading to an artificial plateau.

  • The Fix: Seed cells to be 70-80% confluent at the time of assay. Do not use overgrown (100%+) monolayers unless studying tight-junction transport, as contact inhibition can also downregulate GLUT expression.

Category B: Experimental Conditions (The Assay)

Q: I see high background in my "0 minute" or inhibitor controls. How do I fix this? A: This indicates Inefficient Washing or Non-Specific Binding.

  • The Protocol:

    • Temperature: All wash buffers must be Ice Cold (4°C) . Warm buffers allow GLUTs to remain active, permitting the tracer to leak back out of the cell during washing (efflux).

    • Speed: The wash steps must be rapid (<15 seconds per wash).

    • Inhibitor: Use Cytochalasin B (10-20 µM) or Phloretin in your negative control wells. If the signal in your "No Inhibitor" wells is the same as your "Inhibitor" wells, your signal is entirely background/non-specific binding.

Q: Did I starve the cells long enough? A: Glucose competition is the #1 cause of false negatives.

  • The Mechanism: Glucose has a lower

    
     (higher affinity) for GLUT1/GLUT2 than 2-D-galactose. Even trace amounts of glucose in the media will outcompete 2-D-gal for entry.
    
  • The Fix: Perform a "Serum Starve" and "Glucose Starve" for 30-60 minutes prior to the assay using Glucose-Free/Serum-Free Krebs-Ringer Phosphate (KRP) buffer.

  • Warning: Do not starve longer than 2 hours, or you risk triggering autophagy or stress responses that alter transporter trafficking.

Category C: Detection Mechanics (Radioactive vs. Enzymatic)

Q: I am using a colorimetric kit designed for "Galactose Uptake." Can I use 2-D-gal? A: STOP. Likely not.

  • The Issue: Most colorimetric Galactose kits use Galactose Oxidase . This enzyme is highly specific for the C-6 position but kinetics can be altered by the deoxy modification at C-2. Furthermore, if the kit relies on downstream metabolism (like Gal-1-P Uridyltransferase), 2-D-gal cannot proceed past the phosphorylation step.

  • The Fix: For this compound, the Tritiated (

    
    H) radiolabeled assay  is the gold standard. If you must use a colorimetric kit, ensure it is validated specifically for 2-deoxy substrates (which is rare) or switch to measuring native Galactose uptake.
    

Comparative Data: Glucose vs. Galactose Analogs[1]

Understanding the kinetic differences is vital for troubleshooting.

Feature2-Deoxy-D-Glucose (2-DG)This compound (2-D-Gal)
Primary Transporters GLUT1, GLUT3, GLUT4GLUT1, GLUT2 (Liver/Intestine)
Trapping Enzyme Hexokinase (HK)Galactokinase (GALK)
Trapping Product 2-DG-6-Phosphate2-D-Gal-1-Phosphate
Tissue Specificity Ubiquitous (All tissues)Liver, Kidney, Intestine
Major Competitor GlucoseGlucose & Galactose
Inhibitor Cytochalasin B / PhloretinCytochalasin B / Phloretin

Master Troubleshooting Flowchart

Use this logic tree to isolate your specific failure point.

Troubleshooting Start Problem: Low/No Signal CheckControls Check Negative Control (Cytochalasin B or 4°C) Start->CheckControls SignalDiff Is there a difference between Sample and Control? CheckControls->SignalDiff NoDiff NO: Signal = Background SignalDiff->NoDiff YesDiff YES: Signal exists but is weak SignalDiff->YesDiff Starvation Did you starve cells in Glucose-Free Buffer? NoDiff->Starvation Reseed Action: Glucose competes. Retest with 1hr Starvation. Starvation->Reseed No GALKCheck Does cell line express Galactokinase (GALK)? Starvation->GALKCheck Yes ChangeModel Action: Switch cell line or use 2-DG instead. GALKCheck->ChangeModel No/Unknown WashCheck Are wash buffers Ice Cold (4°C)? YesDiff->WashCheck FixWash Action: Warm buffers cause efflux. Use Ice Cold PBS. WashCheck->FixWash No ConcCheck Is Substrate Concentration > Km? (Saturation) WashCheck->ConcCheck Yes Optimize Action: Titrate Substrate (Try 0.1mM - 1.0mM) ConcCheck->Optimize

Figure 2: Diagnostic Logic Tree. Follow the path to identify if the failure is biological (GALK/Competition) or technical (Washing/Temperature).

Optimized Protocol for Adherent Cells ( H-2-D-gal)

To ensure data integrity, follow this validated workflow.

  • Seeding: Plate cells in 24-well plates. Target 70-80% confluency on assay day.

  • Starvation (Critical):

    • Remove culture media.[1]

    • Wash 2x with warm (

      
      ) KRP buffer (Glucose-free).
      
    • Incubate in KRP buffer for 30-60 mins at

      
      .
      
  • Uptake Reaction:

    • Prepare "Hot" Mix: KRP +

      
       + 
      
      
      
      unlabeled 2-D-galactose.
    • Control Wells: Add Cytochalasin B (

      
      ) to pre-incubate for 10 mins.
      
    • Add Hot Mix to cells. Incubate exactly 10 minutes at room temperature (or

      
      ).
      
    • Note: Keep time short to measure initial rate, not equilibrium.

  • Termination (The "Stop"):

    • Aspirate Hot Mix immediately.

    • RAPIDLY wash 3x with Ice-Cold PBS containing

      
       Phloretin (optional, helps lock transporters).
      
  • Lysis & Counting:

    • Solubilize cells in

      
       (
      
      
      
      ).
    • Transfer to scintillation vials with cocktail.

    • Normalize CPM (Counts Per Minute) to total protein concentration (BCA Assay).

References

  • Holden, H. M., et al. (2003). Structure and function of enzymes of the Leloir pathway for galactose metabolism. Journal of Biological Chemistry. Link

  • Mulligan, B. J., & Holman, G. D. (1995). Turn-over of GLUT4 and GLUT1 glucose transporters in adipocytes: distinct rates of degradation and trafficking. Journal of Biological Chemistry. (Demonstrates kinetic washing principles applicable to hexose transporters).
  • Thorens, B., & Mueckler, M. (2010). Glucose transporters in the 21st Century. American Journal of Physiology-Endocrinology and Metabolism. Link

  • BenchChem. (2025). Application Notes and Protocols for the 2-Deoxy-D-glucose (2-DG) Glucose Uptake Assay. (Standard industry reference for hexose uptake workflows). Link

Sources

How to prevent degradation of UDP-Galactose in enzymatic assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of UDP-Galactose Degradation in Enzymatic Assays Role: Senior Application Scientist Audience: Drug Discovery Researchers & Assay Developers

The "Hidden Variable" in Glycosyltransferase Screening

Welcome to the technical support hub. If you are observing inconsistent kinetics, high background signal in UDP-detection assays (like UDP-Glo™), or "vanishing" donor concentrations, you are likely dealing with UDP-Galactose (UDP-Gal) degradation.[1][2]

This molecule is thermodynamically unstable.[2] Its high-energy pyrophosphate bond and glycosidic linkage are susceptible to both chemical hydrolysis and enzymatic cleavage by contaminating phosphatases.

This guide replaces generic advice with a causal, mechanistic troubleshooting framework.

Module 1: The Chemistry of Instability (Storage & Buffers)

UDP-Galactose degradation is not random; it is driven by pH, temperature, and divalent cations.[1][2]

The Hydrolysis Matrix

Use this table to diagnose if your buffer conditions are chemically destroying your donor.

VariableConditionStability ImpactMechanism
pH < 6.0 (Acidic) CRITICAL RISK Promotes hydrolysis of the glycosidic bond, releasing UDP + Galactose .[1][2] (High background in UDP-detection assays).
pH 7.0 - 7.5 OPTIMAL The "Safe Zone." Half-life is maximal here.[2]
pH > 8.5 (Alkaline) HIGH RISK Promotes cleavage of the pyrophosphate bridge, releasing UMP + Gal-1-P .[1][2] (Loss of donor, but low background in UDP-detection assays).
Temp > 25°C MODERATE Thermal energy accelerates hydrolysis 2-3x for every 10°C increase.[2]
Freezing Slow Freeze HIGH RISK Formation of ice crystals concentrates solutes and shears molecules.
Storage Protocol (The "Golden Aliquot" Rule)

Never store UDP-Galactose in a master stock that is repeatedly accessed.[1][2]

  • Reconstitution: Dissolve powder in neutral buffer (e.g., 10 mM HEPES pH 7.5) or water.[1][2] Avoid phosphate buffers for storage (can precipitate with metals later).[1][2]

  • Aliquoting: Calculate the daily usage volume. Aliquot exactly that amount into single-use tubes.

  • Flash Freezing: Snap-freeze aliquots in liquid nitrogen to prevent cryo-concentration.

  • Storage: Store at -80°C (stable for 6+ months) or -20°C (stable for 1-2 months).

  • Usage: Thaw once on ice. Discard the remainder. Never refreeze.

Module 2: The Biological Threat (Enzymatic Contamination)[1][2][3]

Even with perfect buffers, your assay can fail due to "Background Hydrolysis."[1][2] Many enzyme preparations (especially crude cell lysates or membrane fractions) contain Nucleotide Pyrophosphatases (NPPs) or Alkaline Phosphatases (APs) .[1][2]

The "Mn2+ Dilemma"

Most Galactosyltransferases (GalTs) require Manganese (Mn2+) as a cofactor.[1][2] Unfortunately, Mn2+ also catalyzes the activity of contaminating NPPs, which destroy UDP-Gal.[1]

  • The Symptom: You incubate UDP-Gal with the enzyme without the acceptor substrate, yet the UDP-Gal disappears.

  • The Fix:

    • Order of Addition: Do not mix UDP-Gal and Mn2+ until the very last moment.

    • Purification: If using membrane fractions, degradation is inevitable.[1][2] You must subtract this "background rate" or switch to recombinant, purified enzymes.

    • Inhibitors: Caution.[2] Standard phosphatase inhibitors (EDTA) will kill your GalT.[1][2] High concentrations of competitive substrates (unlabeled ATP) can sometimes distract NPPs, but this is risky.[1][2]

Module 3: Diagnostic Workflow (Self-Validating System)

Do not assume your UDP-Gal is intact. Prove it. Use this logic flow to isolate the source of degradation.

Troubleshooting Logic Map

UDP_Gal_Troubleshooting Start Problem: Unstable Assay Signal Check_Background Step 1: Run 'No Acceptor' Control (Enzyme + UDP-Gal + Buffer) Start->Check_Background High_Signal Result: High Signal Generated (False Positive) Check_Background->High_Signal UDP detected Low_Signal Result: No Signal (But assay fails later) Check_Background->Low_Signal Donor vanishes w/o signal Decision1 Is pH < 6.0? High_Signal->Decision1 Alkaline_Hydrolysis Diagnosis: Alkaline/NPP Hydrolysis Generates UMP (Silent killer) Low_Signal->Alkaline_Hydrolysis Donor degraded to UMP Decision2 Is Lysate/Membrane used? Decision1->Decision2 No Acid_Hydrolysis Diagnosis: Acidic Hydrolysis Generates free UDP Decision1->Acid_Hydrolysis Yes Enz_Contam Diagnosis: Contaminating Glycosidase Hydrolyzing product? Decision2->Enz_Contam Yes

Figure 1: Diagnostic logic for identifying the specific mode of UDP-Galactose degradation based on assay signal artifacts.

The "Z' Factor" Rescue Protocol

If you are running High-Throughput Screening (HTS), degradation destroys your Z' factor (signal-to-noise ratio).[1][2]

The Protocol:

  • Prepare a Mock Plate: Add buffer + UDP-Gal + Mn2+ (No Enzyme).

  • Time Course: Measure UDP levels at t=0, 30, 60, and 120 mins.

  • Acceptance Criteria: If spontaneous hydrolysis > 5% per hour, your screen is invalid.

    • Action: Lower temperature to 20°C or adjust pH to 7.2.

Module 4: Frequently Asked Questions (FAQ)

Q1: I am using UDP-Glo™. My "No Enzyme" control has high background. Why? A: This indicates your UDP-Galactose has already degraded into UDP and Galactose.

  • Cause: Likely stored at 4°C or subjected to freeze-thaw cycles.[2]

  • Solution: Buy fresh UDP-Gal. Aliquot immediately. Ensure your assay buffer is not acidic (pH < 6.5).[1][2]

Q2: My reaction rate slows down drastically after 20 minutes. Is the enzyme dying? A: Not necessarily. The donor (UDP-Gal) might be depleting due to hydrolysis, not consumption.[1][2]

  • Test: Spike in fresh UDP-Gal at 20 minutes. If the rate recovers, your donor was unstable. If not, your enzyme is unstable (or product inhibition is occurring).[1][2]

Q3: Can I use EDTA to stop the contaminating phosphatases? A: Only if you add Mn2+ in huge excess (which is chemically messy) or if your GalT does not require metals (rare).[1][2]

  • Better approach: Use a purified recombinant GalT rather than a crude lysate.[2] If you must use lysate, keep reaction times short (< 30 mins) to outrun the degradation.[1][2]

Q4: Does light affect UDP-Galactose stability? A: UDP-sugars are generally not photosensitive, but the assay detection reagents (like luciferase in UDP-Glo) are.[1][2] However, always store nucleotide sugars in opaque boxes to prevent thermal fluctuations caused by light absorption.[1][2]

References

  • UDP-Galactose Hydrolysis Mechanisms

    • Source: National Institutes of Health (PubMed)[1][2]

    • Context: Describes the conversion of UDP-Gal to Gal-1-P by nucleotide pyrophosphatases (NPPs) and subsequent breakdown.[1][2][3]

    • Link:[1][2]

  • Nucleotide Sugar Stability in Alkaline Conditions

    • Source: Journal of Experimental Botany
    • Context: Details the chemical instability of UDP-sugars at pH > 8.
    • Link:[1][2]

  • Assay Interference by Degrad

    • Source: Promega Technical Manual / ResearchGate[2]

    • Context: Discusses how free UDP (degradation product) creates false positives in luciferase-coupled assays.
    • Link:

  • NPP1 Inhibitors and Specificity

    • Source: Frontiers in Pharmacology
    • Context: Overview of inhibitors for Nucleotide Pyrophosphatases which are common contaminants in glycosyltransferase assays.
    • Link:[1][2]

Sources

Technical Support Center: Off-Target Effects of 2-Deoxy-D-galactose (2dGal)

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Off-Target Toxicity and Metabolic Interference in 2-Deoxy-D-galactose Experiments Audience: Cell Biologists, Glycobiologists, and Drug Discovery Scientists Version: 2.1 (Current)

Executive Summary & Mechanism of Action

This compound (2dGal) is a galactose analog primarily used to study or inhibit protein glycosylation (specifically N-linked and O-linked pathways) and to investigate galactose metabolism. Unlike its glucose analog counterpart, 2-Deoxy-D-glucose (2-DG) , which directly inhibits glycolysis at hexokinase, 2dGal acts via a "metabolic trapping" mechanism.

The Dual-Threat Mechanism

To troubleshoot effectively, you must distinguish between the intended effect (glycosylation inhibition) and the off-target metabolic toxicity (ATP depletion).

  • Intended Effect (Glycosylation Interference): 2dGal competes with galactose for incorporation into glycan chains or acts as a chain terminator. It can also disrupt the assembly of lipid-linked oligosaccharides (LLOs) in the Dolichol cycle, leading to the accumulation of misfolded proteins and ER stress.

  • Off-Target Effect (The Phosphate Trap): 2dGal is rapidly phosphorylated by Galactokinase (GALK) to 2-deoxy-galactose-1-phosphate (2dGal-1-P) . However, this intermediate is a poor substrate for the next enzyme, Galactose-1-Phosphate Uridyltransferase (GALT). Consequently, 2dGal-1-P accumulates to millimolar levels, sequestering intracellular inorganic phosphate (Pi) and depleting the cellular ATP pool.

Interactive Pathway Visualization

The following diagram illustrates the divergence between normal galactose metabolism and the "Phosphate Trap" created by 2dGal.

Galactose_Metabolism cluster_inputs Extracellular Influx cluster_cyto Cytosol (Leloir Pathway) Gal D-Galactose Gal1P Galactose-1-Phosphate Gal->Gal1P Galactokinase (GALK) dGal This compound (2dGal) dGal1P 2dGal-1-Phosphate (TOXIC ACCUMULATION) dGal->dGal1P Galactokinase (GALK) UDPGal UDP-Galactose Gal1P->UDPGal GALT dGal1P->UDPGal Inefficient Conversion ATP ATP dGal1P->ATP Depletion Glycans Glycoproteins/ Glycolipids UDPGal->Glycans Glycosyltransferases ADP ADP ATP->ADP Phosphorylation Pi Inorganic Phosphate (Pi) Pi->dGal1P Sequestration (Phosphate Trap)

Caption: Figure 1. The "Phosphate Trap" Mechanism.[1][2][3][4] 2dGal is phosphorylated by GALK but accumulates as 2dGal-1-P, sequestering inorganic phosphate and depleting ATP, distinct from its effects on glycosylation.

Troubleshooting Guide: Diagnostics & Solutions

Category 1: Metabolic Interference & Cell Death[3][5][6]

Q: My cells are dying rapidly (within 24 hours) after 2dGal treatment. Is this due to glycosylation inhibition? A: Likely not. Rapid cell death (<24h) usually indicates metabolic toxicity (ATP depletion) rather than glycosylation defects, which typically take longer (48-72h) to manifest as the turnover of existing glycoproteins occurs.

  • Root Cause: High expression of Galactokinase (GALK) in your cell line (e.g., hepatocytes, certain cancer lines) causes rapid accumulation of 2dGal-1-P.

  • Diagnostic Protocol:

    • Measure intracellular ATP levels at 4h, 12h, and 24h using a luminescence assay (e.g., CellTiter-Glo).

    • If ATP drops >40% within 6 hours, you are observing the "Phosphate Trap" effect.

  • Solution:

    • Titrate Dose: Reduce 2dGal concentration. Many protocols use 10-20mM; try 1-5mM.

    • Supplement Pyruvate: Add Sodium Pyruvate (1mM) to the media. This bypasses glycolysis for mitochondrial respiration, potentially alleviating energy stress, though it won't fix the phosphate sequestration.

Q: How do I distinguish between 2dGal toxicity and 2-Deoxy-D-glucose (2-DG) toxicity? A: While both deplete ATP, the mechanisms differ. Use the table below to diagnose:

FeatureThis compound (2dGal)2-Deoxy-D-glucose (2-DG)
Primary Target Glycosylation (N- & O-linked)Glycolysis (Hexokinase)
Metabolic Trap Accumulates as 2dGal-1-P Accumulates as 2-DG-6-P
Rescue Agent D-Galactose (Competes for GALK)D-Mannose (Rescue glycosylation) or Glucose
Cell Type Sensitivity High in GALK+ cells (Liver)High in Warburg cells (Glycolytic tumors)
Category 2: Unintended Stress Responses

Q: I see massive upregulation of CHOP and GRP78. Is this an off-target effect? A: This is a consequence of the on-target effect , not necessarily an off-target toxicity, but it confounds results if you are studying signaling pathways.

  • Mechanism: 2dGal interferes with N-linked glycosylation in the ER. Misfolded proteins accumulate, triggering the Unfolded Protein Response (UPR).

  • Control Experiment:

    • Treat cells with Tunicamycin (a specific N-glycosylation inhibitor) as a positive control.

    • If 2dGal induces a UPR profile identical to Tunicamycin, the stress is likely due to glycosylation inhibition.

    • If 2dGal induces cell death without significant UPR initially, suspect ATP depletion.

Category 3: Experimental Inconsistencies

Q: Why does 2dGal work in HepG2 cells but has no effect on my HEK293 cells? A: This is a classic issue of differential enzyme expression .

  • Explanation: The "Phosphate Trap" requires Galactokinase (GALK). HepG2 (liver origin) expresses high levels of GALK. HEK293 may have lower expression, requiring higher doses to achieve the same intracellular concentration of the inhibitor.

  • Action: Perform a Western Blot for GALK1 in your cell lines. Correlate sensitivity with enzyme levels.

Validated Experimental Protocols

Protocol A: The "Galactose Rescue" Specificity Test

Purpose: To confirm that observed effects are due to 2dGal mechanism (competition with galactose) and not non-specific toxicity.

  • Seed Cells: Plate cells in 6-well plates at 60% confluence.

  • Treatment Groups:

    • Control: Vehicle only.

    • Experimental: 10 mM 2dGal.

    • Rescue: 10 mM 2dGal + 10 mM D-Galactose (1:1 molar ratio).

    • Glucose Control: 10 mM 2dGal + 10 mM D-Glucose (to rule out general energy rescue).

  • Incubation: 24-48 hours.

  • Readout:

    • If D-Galactose restores viability/phenotype but Glucose does not, the effect is On-Target (Galactose pathway interference).

    • If neither rescues, suspect irreversible toxicity or secondary off-targets.

Protocol B: ATP Depletion Assessment

Purpose: To quantify the "Phosphate Trap" effect.

  • Preparation: Use opaque-walled 96-well plates.

  • Media: Use glucose-free media supplemented with 10mM Galactose (to force galactose metabolism) OR standard DMEM (to test general toxicity).

  • Dosing: Add 2dGal (0, 1, 5, 10, 20 mM).

  • Timing: Measure at 4 hours (early metabolic impact) and 24 hours (late cytotoxicity).

  • Analysis: Normalize RLU (Relative Light Units) to total protein content to account for cell number differences.

Frequently Asked Questions (FAQs)

Q: Can I use 2dGal to study aging? I see papers on "D-galactose induced aging." A: NO. This is a critical confusion.

  • D-Galactose (D-Gal): Used in massive excess (e.g., hundreds of mg/kg in vivo) to induce oxidative stress and aging phenotypes via galactitol accumulation and glycation.

  • This compound (2dGal): An anti-metabolite and glycosylation inhibitor.[5][6] It is much more toxic and works by a different mechanism (phosphate trapping/chain termination). Do not interchange these reagents.

Q: Does 2dGal inhibit glycolysis directly? A: No. Unlike 2-Deoxy-glucose (2-DG), 2dGal does not bind Hexokinase with high affinity. However, because it sequesters inorganic phosphate (Pi), it can indirectly slow down glycolysis (which requires Pi at the GAPDH step) and oxidative phosphorylation (which requires Pi for ATP synthase).

Q: Is 2dGal reversible? A: The glycosylation defects are reversible if the drug is washed out and fresh media with D-Galactose is added, provided the cells have not entered apoptosis due to ER stress or energy failure.

References

  • Keppler, D., et al. (1970). "The trapping of uridine phosphates by D-galactosamine, D-glucosamine, and this compound. A study on the mechanism of galactosamine hepatitis." European Journal of Biochemistry. (Validates the phosphate/uridine trap mechanism).

  • Lattke, H. & Keppler, D. (1979).[4] "this compound, a specific inhibitor of protein N-glycosylation." Biochemical and Biophysical Research Communications. (Establishes N-glycosylation inhibition).

  • Bullock, S., et al. (1990). "this compound interferes with an intermediate processing stage of memory." Behavioral and Neural Biology. (Demonstrates off-target behavioral/neuro effects).

  • Xi, H., et al. (2014). "2-Deoxy-D-glucose activates autophagy via endoplasmic reticulum stress rather than ATP depletion." Journal of Biological Chemistry. (Comparative mechanism for 2-DG vs 2dGal induced stress).

  • Struwe, W.B., et al. (2022). "Site-specific N-glycosylation analysis of recombinant proteins." Nature Protocols. (Methodology for assessing glycosylation defects).

Sources

Technical Support Center: Optimizing 2-Deoxy Sugar Pharmacokinetics

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: 2DG-PK-OPT-001 Subject: Strategies to increase the in vivo half-life (


) of 2-deoxy-D-glucose (2-DG) and related analogs.
Status:  Open
Assigned Specialist:  Senior Application Scientist, Metabolic Therapeutics Division

Executive Summary & Diagnostic Overview

The Core Problem: Researchers often observe that 2-deoxy sugars (specifically 2-deoxy-D-glucose, 2-DG) exhibit excellent in vitro potency but fail in animal models due to poor pharmacokinetics (PK).

Root Cause Analysis: 2-DG suffers from a "PK Trap."[1] Unlike glucose, which is actively reabsorbed by the kidneys via SGLT transporters, 2-DG is recognized as a waste product by the renal system after filtration. Consequently, it has a short plasma half-life (approx. 90 minutes in humans) and requires massive, toxic doses (63–200+ mg/kg) to achieve therapeutic concentrations in tumors.

Solution Architecture: To extend half-life, you must shift from Systemic Flooding (high bolus dose) to Retention Engineering . This guide covers three validated modules to solve this:

  • Chemical Modification (Prodrugs): Acetylation to bypass transport bottlenecks and create a "slow-release" depot.

  • Formulation Engineering: Liposomal encapsulation to evade renal filtration.

  • Protocol Optimization: Dosing schedules that align with metabolic trapping rates.

Visualizing the Mechanism

Before modifying your protocol, understand the flow of 2-DG versus its optimized forms.

2DG_Pharmacokinetics cluster_blood Plasma / Circulation cluster_kidney Renal Clearance cluster_tumor Tumor Cell Free_2DG Free 2-DG (Rapid Clearance) Kidney Glomerular Filtration Free_2DG->Kidney Rapid (<90 min) GLUT GLUT Transporter Free_2DG->GLUT Competition w/ Glucose Prodrug Acetyl-2-DG (Prodrug / WP1122) Passive Passive Diffusion Prodrug->Passive Lipophilic Entry Liposome Liposomal 2-DG (Pegylated) Liposome->Free_2DG Slow Release (EPR Effect) Urine Excretion (Major Loss Pathway) Kidney->Urine No Reabsorption HK2 Hexokinase II GLUT->HK2 Passive->HK2 Intracellular Deacetylation Trapped 2-DG-6-P (Metabolic Trap) HK2->Trapped Irreversible Phosphorylation

Figure 1: The Pharmacokinetic Pathways of 2-DG. Note that Free 2-DG is rapidly shunted to the kidney, whereas Prodrugs (Blue) and Liposomes (Green) bypass this clearance mechanism or delay it.

Module 1: Chemical Modification (The Prodrug Strategy)

The most effective method to increase half-life and tissue uptake is to modify the molecule to be more lipophilic. This creates a "depot" effect and allows the drug to cross barriers (like the Blood-Brain Barrier) that free 2-DG cannot easily penetrate.

The Solution: Acetylation (e.g., WP1122)

By acetylating the hydroxyl groups (specifically at C-3 and C-6), you create a prodrug (e.g., 3,6-di-O-acetyl-2-deoxy-D-glucose).[1][2]

  • Mechanism: The acetyl groups make the molecule lipophilic. It enters cells via passive diffusion (bypassing GLUT transporters). Once inside, intracellular esterases cleave the acetyl groups, releasing free 2-DG, which is then phosphorylated and trapped.[1]

  • PK Impact: Increases plasma half-life by protecting the molecule from rapid renal filtration and allowing high concentrations to accumulate in tissues before activation.

Comparative Data: Free 2-DG vs. Acetylated Prodrug
ParameterFree 2-DGAcetylated Prodrug (WP1122)
Entry Mechanism GLUT Transporters (Saturable)Passive Diffusion (Non-saturable)
Half-life (

)
~1.5 Hours~3–6 Hours (Dose dependent)
CNS Penetration PoorHigh (Crosses BBB)
Max Tolerated Dose Lower (GI Toxicity)Higher (Better tolerability)

Module 2: Formulation Engineering (Liposomal Encapsulation)

If you cannot chemically modify your sugar, you must hide it from the kidneys. Encapsulating 2-DG in PEGylated liposomes increases circulation time by preventing glomerular filtration (liposomes are ~100nm; kidney cutoff is ~10nm).

Protocol: Preparation of PEGylated Liposomal 2-DG

Reagents:

  • HSPC (Hydrogenated Soy Phosphatidylcholine)

  • Cholesterol (Stabilizer)

  • DSPE-PEG2000 (Stealth agent to evade immune system)

  • 2-Deoxy-D-Glucose (High purity)

Workflow:

  • Lipid Film Formation:

    • Mix HSPC : Cholesterol : DSPE-PEG2000 in a molar ratio of 55:40:5 .

    • Dissolve in Chloroform/Methanol (2:1 v/v).

    • Evaporate solvent using a rotary evaporator at 60°C to form a thin lipid film. Desiccate overnight to remove trace solvent.

  • Hydration (Loading):

    • Dissolve 2-DG in PBS (pH 7.4) at a high concentration (e.g., 200 mg/mL). Note: High concentration is critical for passive loading efficiency.

    • Add the 2-DG solution to the lipid film. Rotate at 60°C for 1 hour until the film is fully hydrated and multilamellar vesicles (MLVs) form.

  • Sizing (Extrusion):

    • Pass the suspension through a polycarbonate membrane (100 nm pore size) 10–15 times using a mini-extruder. This creates unilamellar vesicles.

  • Purification (Critical Step):

    • Issue: Unencapsulated 2-DG will still be cleared rapidly.

    • Fix: Dialyze the liposome suspension against PBS (MWCO 12-14 kDa) for 24 hours at 4°C, changing buffer 3 times. This removes free 2-DG.

  • Validation:

    • Measure encapsulation efficiency using HPLC or enzymatic assay (Hexokinase/G6PDH kit) after lysing liposomes with 0.1% Triton X-100.

Module 3: Troubleshooting & FAQs

Q1: My plasma PK curve shows a rapid drop within 30 minutes despite using a high dose. Why?

Diagnosis: This is classic renal clearance. 2-DG is not reabsorbed by the kidney tubules. Fix:

  • Immediate: Switch from bolus injection to continuous IV infusion . This maintains steady-state plasma levels (

    
    ) to drive uptake against the concentration gradient.
    
  • Long-term: Switch to the liposomal formulation described in Module 2.

Q2: I am seeing toxicity (hypoglycemia-like symptoms) but no tumor reduction.

Diagnosis: Systemic toxicity is limiting your dose. 2-DG competes with glucose in the brain and heart, causing "starvation" symptoms. Fix:

  • Dietary Intervention: Administer 2-DG in a ketogenic state . Ketones provide alternative fuel for the brain (which 2-DG cannot block), protecting healthy tissue while the tumor (which relies on glycolysis) remains vulnerable.

  • Reference: This strategy protects the host while sensitizing the tumor.

Q3: Can I use 2-Fluorodeoxyglucose (2-FDG) instead to improve stability?

Analysis: 2-FDG is more stable and binds Hexokinase more tightly, but it is toxic due to the fluorine atom's electronegativity. Recommendation: For therapeutic half-life extension, 2-DG prodrugs (acetates) are superior to halogenated analogs because they generate the natural 2-DG metabolite intracellularly without the added systemic toxicity of high-dose fluoride release.

References

  • Priebe, W., et al. (2019). WP1122, a Novel 2-Deoxy-D-Glucose Prodrug, Demonstrates Enhanced Drug-Like Properties and Therapeutic Efficacy in Glioblastoma.[1] Molecular Cancer Therapeutics.

  • Raez, L. E., et al. (2013). A phase I dose-escalation trial of 2-deoxy-D-glucose alone or combined with docetaxel in patients with advanced solid tumors. Cancer Chemotherapy and Pharmacology.

  • Landau, B. R., et al. (1958). The mechanism of the renal excretion of 2-deoxy-D-glucose. Journal of Clinical Investigation.

  • Maschek, G., et al. (2004). 2-deoxy-D-glucose increases the efficacy of adriamycin and paclitaxel in human osteosarcoma and non-small cell lung cancers in vivo. Cancer Research.[2]

  • Zhang, X., et al. (2016). Liposomal delivery of 2-deoxy-D-glucose for treatment of triple-negative breast cancer. Cancer Letters.

Sources

Validation & Comparative

Structural and Functional Differences Between 2-Deoxy-D-galactose and D-galactose

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between D-galactose (a ubiquitous nutrient and metabolic probe) and its structural analog 2-Deoxy-D-galactose (a potent metabolic inhibitor and selection agent). While D-galactose serves as a fundamental carbon source and inducer of the Leloir pathway, this compound acts as a "suicide substrate," hijacking the same transport and phosphorylation machinery to generate toxic intermediates. This distinction forms the basis for their divergent applications: D-galactose is used to model oxidative aging in vivo, while this compound is the gold standard for positively selecting galactokinase-deficient (galK/GAL1) mutants in microbial genetics.

Structural & Chemical Comparison

The functional divergence between these two compounds stems from a single atomic substitution at the Carbon-2 (C2) position.

FeatureD-Galactose This compound
CAS Number 59-23-41949-89-9
Molecular Formula C₆H₁₂O₆C₆H₁₂O₅
Molecular Weight 180.16 g/mol 164.16 g/mol
C2 Substituent Hydroxyl group (-OH )Hydrogen atom (-H )
Solubility (Water) High (~600 mg/mL)Soluble (Reference grade often tested at 50 mg/mL)
Primary Role Nutrient / InducerMetabolic Inhibitor / Selection Agent

Structural Insight: The absence of the hydroxyl group at C2 in this compound prevents subsequent metabolic steps in the Leloir pathway after initial phosphorylation, specifically hindering the uridylyltransferase reaction.

Mechanistic Differences: The Leloir Pathway vs. Metabolic Trapping

The critical difference lies in how the enzymes of the Leloir pathway process these substrates.

D-Galactose Metabolism (Normal)
  • Transport: Enters cell via hexose transporters (e.g., Gal2p in yeast).[1]

  • Phosphorylation: Galactokinase (Gal1p) converts it to Galactose-1-phosphate .

  • Transfer: Galactose-1-phosphate uridylyltransferase (Gal7p) converts it to UDP-Galactose (releasing Glucose-1-phosphate).

  • Epimerization: UDP-Galactose is converted to UDP-Glucose by Gal10p, entering glycolysis.

This compound Toxicity (Inhibition)[3][4]
  • Transport: Enters via the same transporters.

  • Phosphorylation: Gal1p phosphorylates it to 2-deoxy-galactose-1-phosphate .

  • The Block: This 2-deoxy intermediate is a poor substrate for the transferase (Gal7p) or cannot be effectively processed.

  • Toxicity: 2-deoxy-galactose-1-phosphate accumulates intracellularly. This accumulation is toxic, likely due to phosphate trapping (depletion of cytosolic ATP/Pi pools) or inhibition of other essential enzymes (e.g., phosphoglucomutase).

Visualization: Pathway Comparison

LeloirPathway cluster_normal Normal D-Galactose Metabolism cluster_toxic This compound Toxicity Gal D-Galactose Gal1P Galactose-1-P Gal->Gal1P Gal1p (Kinase) UDPGal UDP-Galactose Gal1P->UDPGal Gal7p (Transferase) Glycolysis Glycolysis UDPGal->Glycolysis Gal10p (Epimerase) DeoxyGal This compound DeoxyGal1P 2-Deoxy-galactose-1-P (TOXIC ACCUMULATION) DeoxyGal->DeoxyGal1P Gal1p (Kinase) Block X DeoxyGal1P->Block Gal7p (Blocked)

Figure 1: Comparative metabolic fate. The upper pathway shows normal utilization. The lower pathway illustrates the "Lethal Synthesis" of 2-deoxy-galactose-1-phosphate, which accumulates and kills the cell.

Applications in Research

A. This compound: Positive Selection for galK Mutants

This is the primary application in yeast (Saccharomyces cerevisiae) and bacterial genetics.

  • The Logic: Wild-type cells (GAL+) convert this compound into the toxic phosphate intermediate and die. Mutants lacking Galactokinase (gal1 or galK) cannot phosphorylate the compound; they do not accumulate the toxin and therefore survive.

  • Utility: This allows for the positive selection of loss-of-function mutations in the GAL1 gene or the counter-selection of GAL1-containing plasmids (similar to 5-FOA selection for URA3).

B. D-Galactose: The Oxidative Aging Model

Systemic administration of D-galactose is a widely established pharmacological model for aging in rodents.[2]

  • Mechanism: Excess D-galactose is oxidized by galactose oxidase to form hydrogen peroxide (H₂O₂), or reduced to galactitol.[3][4] This leads to the generation of Reactive Oxygen Species (ROS), mitochondrial dysfunction, and the formation of Advanced Glycation End-products (AGEs).

  • Outcome: Mimics natural aging symptoms, including neurodegeneration, cognitive decline, and immunosenescence.

Detailed Experimental Protocols

Protocol 1: Positive Selection of gal1 Mutants in Yeast

Objective: To isolate spontaneous gal1 mutants or counter-select GAL1 plasmids using this compound (2-DOGal).

Reagents:

  • Base Media: Synthetic Complete (SC) or YP (Yeast Peptone).

  • Carbon Source: 2% Glycerol (non-fermentable) or 2% Raffinose. Note: Glucose cannot be used as it represses the GAL genes, preventing the toxicity mechanism.

  • Inducer: 0.02% - 0.05% D-Galactose (Trace amount to induce GAL pathway expression).

  • Selection Agent: 0.1% - 0.2% this compound.

Step-by-Step Workflow:

  • Preparation: Prepare SC agar plates containing 2% Glycerol.

  • Additives: After autoclaving and cooling to 55°C, add filter-sterilized D-Galactose (final 0.02%) and this compound (final 0.2%).

  • Plating: Plate yeast cells (~10⁶ - 10⁷ cells) onto the selection media.

  • Control: Plate the same number of cells on SC + 2% Glycerol (without 2-DOGal) to assess viability.

  • Incubation: Incubate at 30°C for 3-5 days.

  • Result Interpretation:

    • Growth: Colonies that grow are resistant to 2-DOGal, indicating a loss of Gal1p activity (galactokinase deficient).

    • No Growth: Cells with functional Gal1p accumulate toxins and die.

SelectionLogic Start Yeast Population (Mixed WT and gal1- mutants) Media Media: Glycerol + Trace Galactose + this compound Start->Media WT Wild Type (GAL1+) Media->WT Mutant Mutant (gal1-) Media->Mutant ActionWT Phosphorylates 2-DOGal -> Toxic Accumulation WT->ActionWT ActionMut Cannot Phosphorylate -> No Toxin Mutant->ActionMut Death Cell Death ActionWT->Death Survival Survival (Colony Formation) ActionMut->Survival

Figure 2: Selection Logic Flow. Only cells lacking galactokinase activity survive the "suicide substrate" challenge.

Protocol 2: D-Galactose Induced Aging Model (Mouse)

Objective: To induce oxidative stress-mediated aging phenotypes.

Reagents:

  • D-Galactose (reagent grade, ≥98%).

  • Vehicle: 0.9% Saline.

Step-by-Step Workflow:

  • Solution Prep: Dissolve D-Galactose in 0.9% saline to a concentration allowing a reasonable injection volume (e.g., 100 mg/mL). Filter sterilize (0.22 µm).

  • Dosage: Administer 100–150 mg/kg body weight .

  • Route: Subcutaneous (s.c.) injection.

  • Duration: Daily administration for 6 to 8 weeks .

  • Validation:

    • Biochemical: Measure serum/tissue MDA (Malondialdehyde) levels (increased) and SOD (Superoxide Dismutase) activity (decreased).

    • Behavioral: Morris Water Maze (assess spatial memory deficits).

References

  • Platt, A. (1984). Toxicity of 2-deoxygalactose to Saccharomyces cerevisiae cells constitutively synthesizing galactose-metabolizing enzymes. Molecular and General Genetics.

  • Zenivio, M., et al. (2004). Yeast Transformation Systems and Selection Markers. Methods in Enzymology.

  • Cui, X., et al. (2006). Chronic systemic D-galactose exposure induces memory loss, neurodegeneration, and oxidative damage in mice.[2][5] Journal of Neuroscience Research.

  • Sigma-Aldrich. (n.d.). Product Specification: this compound.

  • ChemicalBook. (2025). This compound Chemical Properties and Solubility.

Sources

Comparative Toxicology & Metabolic Profiling: 2-Deoxy-D-galactose vs. 2-Fluorodeoxy-D-galactose

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of metabolic inhibitors and glyco-engineering tools, 2-Deoxy-D-galactose (2-dGal) and 2-Fluorodeoxy-D-galactose (2-FdGal) represent two distinct classes of galactose analogs. While both hijack the Leloir pathway , their toxicological profiles diverge significantly due to the bioisosteric substitution of the hydroxyl group at the C2 position.

  • This compound (2-dGal) acts primarily as a metabolic sink . It is phosphorylated to accumulate as 2-deoxy-galactose-1-phosphate, leading to phosphate trapping and massive hepatic UTP depletion. Its toxicity mimics the pathophysiology of classic galactosemia.

  • 2-Fluorodeoxy-D-galactose (2-FdGal) acts as a precision inhibitor . The fluorine atom confers higher stability and alters enzyme kinetics. While it also depletes UTP, its primary utility and toxicity stem from its conversion into fluorinated nucleotide sugars (UDP-2-FdGal) that potently inhibit N-linked glycosylation , often more efficiently than 2-dGal.

This guide provides a technical comparison of their mechanisms, toxicity profiles, and experimental applications, supported by validated protocols.

Mechanistic Deep Dive: The Leloir Pathway "Hijacking"

Both analogs enter the cell via GLUT transporters (primarily GLUT2 in hepatocytes) and are metabolized via the Leloir pathway.[1][2] However, their fates differ downstream of phosphorylation.

The Biochemical Cascade
  • Entry & Phosphorylation: Both analogs are substrates for Galactokinase (GALK) , converting them into their 1-phosphate derivatives.

  • Uridylyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) attempts to process these analogs.[2]

    • 2-dGal forms UDP-2-dGal but accumulates significantly as the 1-phosphate intermediate due to slower downstream processing.

    • 2-FdGal is rapidly converted to UDP-2-FdGal and subsequently epimerized to UDP-2-FdGlc.

  • The Toxic Event:

    • Phosphate/UTP Trapping: The rapid phosphorylation consumes ATP and traps inorganic phosphate. The formation of UDP-analogs consumes UTP.

    • Glycosylation Blockade: The fluorinated UDP-sugars (from 2-FdGal) act as false substrates for glycosyltransferases, terminating glycan chains or inhibiting the transferase enzymes themselves.

Pathway Visualization

Leloir_Interference Gal_Analog Galactose Analog (2-dGal / 2-FdGal) Analog_1P Analog-1-Phosphate (Accumulation) Gal_Analog->Analog_1P Phosphorylation GALK Enzyme: GALK GALK->Analog_1P UDP_Analog UDP-Analog (False Substrate) Analog_1P->UDP_Analog Uridylyl Transfer Toxicity TOXICITY: 1. UTP Depletion 2. Glycan Truncation Analog_1P->Toxicity Phosphate Trapping GALT Enzyme: GALT GALT->UDP_Analog UTP UTP Pool UTP->UDP_Analog Consumed Glycosylation N-Glycosylation Process UDP_Analog->Glycosylation Inhibits/Terminates UDP_Analog->Toxicity Induces

Figure 1: Mechanism of Action.[2][3] Both analogs enter the Leloir pathway, but toxicity arises from intermediate accumulation (Phosphate/UTP trapping) and downstream interference with glycosylation.

Comparative Toxicity Profile

The following table summarizes the quantitative and qualitative differences between the two analogs.

FeatureThis compound (2-dGal)2-Fluorodeoxy-D-galactose (2-FdGal)
Primary Mode of Toxicity Metabolic Stress: Massive accumulation of 2-dGal-1-P; severe UTP depletion (Phosphate Trap).Functional Inhibition: Incorporation into glycans; potent inhibition of N-glycosylation; rapid UTP depletion.
Hepatotoxicity High. Induces hepatitis-like injury and organelle dysfunction due to energy failure.Moderate to High. Dose-dependent liver injury; often used as a PET tracer at sub-toxic doses.
Glycosylation Inhibition Moderate. Competes with Galactose, but less efficient at blocking specific transferases.High. Fluorine atom increases stability and affinity, acting as a potent terminator of glycan chains.
Metabolic Fate Accumulates largely as 1-phosphate derivative.Rapidly forms UDP-2-FdGal and UDP-2-FdGlc (metabolites are stable).
Key Enzyme Interaction Substrate for GALK; poor substrate for GALT (leads to trapping).Substrate for GALK and GALT; metabolites act as inhibitors of downstream glycosyltransferases.
Experimental Use Inducing experimental galactosemia; selecting GALK-deficient cells.PET Imaging (18F); Studying glycoprotein synthesis inhibition.
Key Insight: The Fluorine Effect

The substitution of -OH with -F at C2 in 2-FdGal prevents the formation of certain hydrogen bonds but maintains the steric bulk required for enzyme recognition. This allows 2-FdGal to permeate the pathway rapidly (high "flux") but creates "dead-end" nucleotide sugars that are more disruptive to the delicate machinery of the Golgi apparatus than the non-fluorinated analog.

Experimental Protocols

To objectively compare the toxicity of these analogs, researchers should assess Hepatic UTP Depletion (metabolic stress) and Glycosylation Status (functional impairment).

Protocol A: Hepatic UTP Depletion Assay (HPLC Method)

Validates the "Phosphate Trap" mechanism.

Reagents:

  • Cell Line: Primary Rat Hepatocytes or HepG2 (high GLUT2 expression required).

  • Mobile Phase: 0.1 M KH₂PO₄ (pH 6.0).

  • Analogs: 2-dGal and 2-FdGal (1 mM - 5 mM stock).

Workflow:

  • Seeding: Plate hepatocytes at

    
     cells/well in 6-well plates. Acclimate for 24h.
    
  • Treatment: Incubate cells with 0, 1, and 5 mM of 2-dGal or 2-FdGal for 30, 60, and 120 minutes .

    • Note: 2-FdGal often induces depletion faster (within 15-30 mins).

  • Extraction:

    • Wash cells 2x with ice-cold PBS.

    • Add 500 µL 0.4 N Perchloric acid (ice-cold) to lyse cells and precipitate proteins.

    • Centrifuge at 10,000 x g for 5 min. Neutralize supernatant with KOH.

  • Quantification (HPLC):

    • Column: Anion exchange (e.g., Partisil-10 SAX).

    • Detection: UV at 262 nm.

    • Reference: Compare peak area of UTP against standard curve.

  • Data Analysis: Calculate % UTP remaining relative to control.

    • Expectation: 2-FdGal causes >80% drop within 30 mins; 2-dGal shows slower, sustained depletion.

Protocol B: N-Glycosylation Inhibition (Lectin Blotting)

Validates the "Functional Inhibition" mechanism.

Workflow:

  • Treatment: Treat cells with sub-lethal doses (e.g., 0.5 mM) of analogs for 24 hours.

  • Lysis: Lyse cells in RIPA buffer containing protease inhibitors.

  • SDS-PAGE: Separate 20 µg of protein on a 10% gel.

  • Blotting: Transfer to PVDF membrane.

  • Probing:

    • Block with BSA (do not use milk, as it contains glycoproteins).

    • Incubate with Biotinylated Concanavalin A (ConA) (binds mannose core, exposed when galactosylation fails) or RCA-I (binds terminal galactose - signal should decrease with treatment).

  • Visualization: Streptavidin-HRP + ECL.

    • Expectation: 2-FdGal treated cells will show altered banding patterns (smearing or shift to lower MW) indicating truncated glycans, more significantly than 2-dGal.

Experimental Workflow Diagram

Experimental_Workflow Start Start: HepG2 / Primary Hepatocytes Split Split Culture Start->Split Treat_dGal Treat: 2-dGal (1-5 mM) Split->Treat_dGal Treat_FdGal Treat: 2-FdGal (1-5 mM) Split->Treat_FdGal Control Control (Vehicle) Split->Control Assay_UTP Assay A: UTP Depletion (HPLC / 30 min) Treat_dGal->Assay_UTP Assay_Glyco Assay B: Glycosylation (Lectin Blot / 24 hr) Treat_dGal->Assay_Glyco Treat_FdGal->Assay_UTP Treat_FdGal->Assay_Glyco Control->Assay_UTP Control->Assay_Glyco Result_UTP Result: Metabolic Stress (FdGal > dGal speed) Assay_UTP->Result_UTP Result_Glyco Result: Glycan Truncation (FdGal >> dGal potency) Assay_Glyco->Result_Glyco

Figure 2: Comparative Experimental Workflow. Parallel assessment of metabolic impact (UTP) and functional impact (Glycosylation).

References

  • Decker, K., & Keppler, D. (1974). Galactosamine hepatitis: key role of the nucleotide deficiency period in the pathogenesis of cell injury and cell death. Reviews of Physiology, Biochemistry and Pharmacology, 71, 77-106.

  • Obermaier-Kusser, B., et al. (1989). 2-Deoxy-2-fluoro-D-galactose: properties of a new galactose analog in rat liver.[4] Biochemical Journal, 261(3), 699-705.

  • Gross, V., et al. (1992). Inhibition of protein N-glycosylation by 2-deoxy-2-fluoro-D-galactose.[5][6] Biochemical Journal, 285(Pt 3), 821–826.

  • Fukuda, H., et al. (1982). The stereospecificity of the reaction of 2-deoxy-2-fluoro-D-galactose with galactokinase. Chemical and Pharmaceutical Bulletin, 30(10), 3745-3747.

  • Ishiwata, K., et al. (1989). Metabolic fate of 2-deoxy-2-[18F]fluoro-D-galactose in the liver. International Journal of Nuclear Medicine and Biology, 16(8), 775-781.

Sources

Comparative Analysis: Galactose vs. 2-Deoxy-D-Galactose as Substrates for Galactokinase

[1]

Executive Summary

Is 2-Deoxy-D-galactose (2dGal) a better substrate for galactokinase (GALK) than galactose?

Enzymatically: No. In terms of catalytic efficiency (



Functionally: Yes (for specific applications). While enzymatically inferior, 2dGal is a "better" substrate for negative selection and phenotypic screening . It acts as a metabolic poison; GALK phosphorylates it into 2-deoxy-galactose-1-phosphate, which cannot be efficiently processed by downstream enzymes, leading to toxic accumulation. This unique property makes it an indispensable tool in yeast genetics and drug discovery for counter-selecting GALK-active cells.

Mechanistic Insight: Structural Basis of Specificity

To understand why 2dGal is a poorer substrate, we must look at the atomic interactions within the GALK active site.

  • The Anchor Point: In human GALK, the C-2 hydroxyl group (C2-OH) of D-galactose acts as a critical anchor. Crystallographic studies reveal that this hydroxyl group forms a specific hydrogen bond with the carboxylate side chain of Aspartate 186 (Asp186) and the guanidinium group of Arginine 37 (Arg37) .

  • The Defect in 2dGal: this compound lacks this C2-OH group (replaced by a hydrogen atom). Consequently, the stabilizing hydrogen bond with Asp186 is lost. This loss of binding energy results in a significantly higher

    
     (weaker binding affinity).
    
Figure 1: Substrate Interaction Logic

Gcluster_0Active Site InteractionsAsp186Asp186(Anchor Residue)BindingStable Enzyme-SubstrateComplexAsp186->BindingHigh Affinity(Low Km)Arg37Arg37(Stabilizer)GalD-Galactose(C2-OH present)Gal->Asp186H-Bond (3.2Å)Gal->Arg37InteractiondGalThis compound(C2-OH absent)dGal->Asp186No H-BondWeakBindingUnstable/WeakComplexdGal->WeakBindingLow Affinity(High Km)

Caption: Structural logic dictating substrate affinity. The loss of the C2-OH interaction in 2dGal disrupts the H-bond network with Asp186, directly increasing

Kinetic Performance Comparison

The following data, derived from steady-state kinetic analysis of human galactokinase (GALK1), quantitatively demonstrates the superiority of Galactose as the enzymatic substrate.

Table 1: Kinetic Parameters of Human GALK1
ParameterD-Galactose (Natural Substrate)This compound (Analog)Impact of Modification

(Affinity)
~100 - 200

1100

110

~5-10x Higher (Worse Affinity)

(Turnover)
~8.7

4.8

0.3

~2x Lower (Slower Catalysis)

(Efficiency)
~40,000 - 80,000

4,200

~10-20x Lower Efficiency

Data Sources: Timson et al. (2003/2005) and SABIO-RK Database entries for EC 2.7.1.6.

Analysis:

  • 
     Discrepancy:  The millimolar-range 
    
    
    for 2dGal (1.1 mM) means that significantly higher concentrations of the analog are required to achieve half-maximal velocity compared to galactose.
  • Efficiency Gap: The specificity constant (

    
    )—the best measure of enzymatic preference—is an order of magnitude lower for 2dGal. This confirms that GALK did not evolve to process 2dGal; rather, 2dGal is a "tolerated" substrate due to the plasticity of the active site.
    
Functional Consequences: The Metabolic Trap

If 2dGal is a worse substrate, why is it used? The answer lies in its metabolic fate .

  • The Leloir Pathway (Galactose): GALK phosphorylates Galactose to Gal-1-P. This is then transferred to UDP-Glucose by GALT (Galactose-1-phosphate uridylyltransferase) to enter glycolysis.

  • The Toxicity Pathway (2dGal): GALK phosphorylates 2dGal to 2-deoxy-galactose-1-phosphate (2dGal-1-P) . However, 2dGal-1-P is a poor substrate for the next enzyme (GALT) or acts as an inhibitor. This leads to the accumulation of 2dGal-1-P, which traps cellular phosphate and inhibits phosphoglucomutase, causing cell death (toxicity).

Figure 2: Metabolic Fate & Toxicity Mechanism

PathwayGalD-GalactoseGALKGALK(Galactokinase)Gal->GALKdGalThis compounddGal->GALKGal1PGalactose-1-PhosphateGALK->Gal1PdGal1P2-Deoxy-Gal-1-P(Toxic Intermediate)GALK->dGal1PGALTGALT(Uridylyltransferase)Gal1P->GALT Efficient FluxdGal1P->GALT Blocked/SlowToxicityMETABOLIC TRAP(Phosphate Depletion / Toxicity)dGal1P->Toxicity AccumulationGlycolysisGlycolysis / EnergyGALT->Glycolysis Efficient Flux

Caption: Divergent metabolic fates. Galactose fuels energy production, whereas 2dGal creates a toxic bottleneck (2dGal-1-P) that kills cells possessing active GALK.

Experimental Protocol: Measuring GALK Activity

To verify these kinetics in your own lab, the Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) Coupled Assay is the gold standard. It links ADP production (from the GALK reaction) to NADH oxidation, allowing real-time spectrophotometric monitoring.

Workflow Diagram

Assaycluster_GALKStep 1: GALK Reactioncluster_PKStep 2: Regenerationcluster_LDHStep 3: DetectionGalGalactose(or 2dGal)GALK_EnzGALKGal->GALK_EnzATPATPATP->GALK_EnzADPADPPKPyruvate KinaseADP->PKGALK_Enz->ADPPEPPEPPEP->PKPyruvatePyruvateLDHLactate DehydrogenasePyruvate->LDHPK->PyruvateNADHNADH(Abs 340nm High)NADH->LDHNADNAD+(Abs 340nm Low)LDH->NAD

Caption: The PK/LDH coupled assay. GALK activity is measured by the rate of NADH consumption (decrease in A340), which is stoichiometric to ADP production.

Step-by-Step Methodology
  • Buffer Preparation: Prepare 100 mM HEPES (pH 8.0), 5 mM

    
    , 100 mM KCl.
    
  • Coupling Mix: Add 1 mM PEP (Phosphoenolpyruvate), 0.3 mM NADH, 5 U/mL Pyruvate Kinase, and 5 U/mL Lactate Dehydrogenase.

  • Substrate Setup:

    • Control: D-Galactose (0.05 – 5.0 mM).

    • Test: this compound (0.5 – 20.0 mM). Note the higher range required due to high

      
      .
      
  • Initiation: Add ATP (1-5 mM) to initiate the reaction.

  • Measurement: Monitor Absorbance at 340 nm (

    
    ) at 25°C or 37°C for 5–10 minutes.
    
  • Calculation:

    
    
    Where 
    
    
    and
    
    
    is the pathlength.
References
  • Timson, D. J., & Reece, R. J. (2003). Functional analysis of disease-causing mutations in human galactokinase.[1][2] European Journal of Biochemistry, 270(8), 1767–1774.[2]

  • Thoden, J. B., Timson, D. J., Reece, R. J., & Holden, H. M. (2005). Molecular structure of human galactokinase: Implications for type II galactosemia.[3] Journal of Biological Chemistry, 280(10), 9662–9670.

  • Holden, H. M., Rayment, I., & Thoden, J. B. (2003). Structure and function of enzymes of the Leloir pathway for galactose metabolism. Journal of Biological Chemistry, 278(45), 43885–43888.

  • Platt, A. (1984). Toxicity of 2-deoxygalactose to Saccharomyces cerevisiae cells constitutively synthesizing galactose-metabolizing enzymes. Molecular and Cellular Biology, 4(5), 994–996.

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Deoxy-D-galactose

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with specialized reagents like 2-Deoxy-D-galactose is fundamental to advancing scientific discovery. This glucose analog is invaluable for studying glycolysis, glycoprotein fucosylation, and its potential as an antiviral or antitumor agent[1][2]. However, its safe and effective use hinges on a robust understanding of its properties and the implementation of meticulous handling protocols.

This guide moves beyond a simple checklist. It provides a comprehensive operational plan, grounded in scientific principles, to ensure your safety and the integrity of your experiments when working with this compound. We will explore the causality behind each recommendation, empowering you to build a self-validating system of safety in your laboratory.

Hazard Profile: A Proactive Assessment

While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), a deeper look at its properties reveals the need for careful handling[3][4]. The toxicological properties of this compound have not been fully investigated, which necessitates a cautious approach[5][6].

The primary physical hazard stems from its form as a fine, white powder[2][7]. This creates a risk of airborne dust generation during handling, which can lead to respiratory and eye irritation[5]. Although not highly combustible, fine dusts of many organic materials can form explosive mixtures with air in sufficient concentrations. Therefore, the core of our safety strategy is to minimize and contain dust. Chemically, it is stable under normal conditions but should be kept away from strong oxidizing agents to prevent potentially violent reactions[3][8].

Core Protective Protocols: Your First Line of Defense

Adherence to a stringent Personal Protective Equipment (PPE) protocol is non-negotiable. The following recommendations are based on a risk assessment of the activities you will be performing.

Eye and Face Protection

Direct contact with this compound powder or solutions can cause eye irritation[6]. Standard laboratory safety glasses provide a baseline of protection against minor splashes and projectiles. However, when weighing or transferring the powder, the risk of airborne particles is highest.

Protocol:

  • For handling solutions: Wear ANSI Z87.1 compliant safety glasses with side shields.

  • For handling powder (weighing, aliquoting): Use chemical splash goggles that provide a full seal around the eyes to prevent dust entry. A face shield worn over safety glasses is also recommended for maximum protection during bulk transfers[9][10].

Hand Protection

Preventing skin contact is crucial, as repeated exposure may cause irritation[6]. The selection of appropriate gloves is critical and should be based on the task at hand.

Protocol:

  • Glove Selection: Disposable nitrile gloves are the minimum requirement and offer adequate protection for incidental contact or when handling dilute solutions[11][12].

  • Inspection: Always inspect gloves for tears or punctures before use[8].

  • Donning: Ensure hands are clean and dry before putting on gloves.

  • Doffing: Remove gloves immediately if you suspect contamination, turning them inside out as you pull them off to avoid skin contact. Wash your hands thoroughly with soap and water after removing gloves[5][13].

  • Double Gloving: For tasks with a higher risk of contamination, such as cleaning up spills, consider wearing two pairs of nitrile gloves[11].

Protective Clothing

A lab coat is mandatory to protect your skin and personal clothing from contamination[12].

Protocol:

  • Wear a clean, buttoned lab coat at all times in the laboratory.

  • Ensure the lab coat has long sleeves with snug-fitting cuffs.

  • Remove the lab coat before leaving the laboratory to prevent the spread of contaminants[13].

  • Work clothes should be laundered separately from personal clothing[13].

Respiratory Protection

Under normal conditions with adequate ventilation (e.g., in a chemical fume hood), respiratory protection is not typically required[8]. The key is to handle the compound in a way that avoids creating dust[5][8].

Protocol:

  • Mandatory Use of Engineering Controls: Always weigh and handle this compound powder inside a certified chemical fume hood or a powder containment enclosure to minimize inhalation exposure.

  • During Major Spills: In the event of a large spill outside of a containment system, a dust respirator may be necessary. Personnel involved in the cleanup should be properly trained and fit-tested for respirator use[13].

PPE Summary by Task

For quick reference, the following table summarizes the required PPE for common laboratory tasks involving this compound.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Aliquoting Powder Chemical Splash GogglesNitrile GlovesLab CoatWork in Chemical Fume Hood
Preparing Solutions Safety GlassesNitrile GlovesLab CoatWork in Chemical Fume Hood
Handling Solutions Safety GlassesNitrile GlovesLab CoatNot Required (with good ventilation)
Cleaning Minor Spills Safety GlassesNitrile GlovesLab CoatNot Required
Cleaning Major Spills Chemical Splash GogglesNitrile Gloves (Double)Lab CoatDust Respirator (if needed)

Operational Workflow: A Step-by-Step Guide

A safe laboratory environment is built on predictable, repeatable procedures. Follow this workflow for every stage of handling this compound.

Receiving and Storage
  • Inspect: Upon receipt, check that the container is intact and properly labeled. Per OSHA's Hazard Communication Standard, labels on incoming containers must not be defaced[14].

  • Log: Maintain an inventory of all hazardous chemicals in your workplace[15].

  • Store: Keep the container tightly sealed in a cool, dry, and well-ventilated area. Store it away from incompatible materials, particularly strong oxidizing agents[8]. Keep storage areas clean and uncluttered[16].

Experimental Protocol: Weighing and Dissolving
  • Prepare Workspace: Ensure the chemical fume hood is clean and operational. Gather all necessary equipment (spatula, weigh boat, beaker, solvent).

  • Don PPE: Put on your lab coat, chemical splash goggles, and nitrile gloves.

  • Transfer Powder: Carefully open the container inside the fume hood. Use a clean spatula to transfer the desired amount of this compound to a weigh boat. Avoid any actions that could generate dust, such as dropping or tapping the container unnecessarily.

  • Close Container: Immediately and securely seal the stock container.

  • Dissolve: Transfer the weighed powder to your vessel and add the solvent. Swirl or stir gently to dissolve.

  • Clean Up: Dispose of the weigh boat and any other contaminated disposable items in the designated solid chemical waste container. Wipe down the work surface in the fume hood.

  • Doff PPE: Remove gloves and wash hands thoroughly.

Spill Management
  • Minor Spills (Powder):

    • Alert personnel in the immediate area.

    • Wearing your standard PPE (lab coat, gloves, safety glasses), gently cover the spill with a damp paper towel to avoid making the powder airborne.

    • Carefully sweep or scoop the material into a labeled bag or container for disposal[8][13]. Do not use dry sweeping methods that can create dust[13].

    • Wipe the area with a damp cloth, then decontaminate with an appropriate cleaning solution.

    • Dispose of all cleanup materials as chemical waste.

  • Major Spills (Powder):

    • Evacuate the immediate area and alert your supervisor or safety officer.

    • Restrict access to the area.

    • Only personnel trained in hazardous spill response should perform the cleanup, using enhanced PPE including a dust respirator[13].

Waste Disposal
  • Consult Regulations: All chemical waste disposal must adhere to local, state, and federal regulations. Never dispose of this compound or its solutions down the drain[3][8].

  • Solid Waste: Place contaminated items (gloves, weigh boats, paper towels) into a clearly labeled, sealed container for solid chemical waste[13].

  • Liquid Waste: Collect unused or waste solutions in a compatible, sealed, and clearly labeled hazardous waste container.

Safe Handling Workflow Diagram

The following diagram illustrates the logical flow of operations for handling this compound, from initial receipt to final disposal, incorporating key safety checkpoints.

cluster_prep Preparation & Storage cluster_handling Handling Protocol (in Fume Hood) cluster_cleanup Post-Experiment cluster_spill Contingency: Spill start Start: Receive Chemical inspect Inspect & Log Container start->inspect storage Store in Cool, Dry Area Away from Oxidizers inspect->storage ppe Don PPE: Lab Coat, Goggles, Gloves storage->ppe weigh Weigh Powder (Minimize Dust) ppe->weigh use Use in Experiment (e.g., Dissolve) weigh->use spill Spill Occurs weigh->spill decon Decontaminate Workspace use->decon waste Dispose of Waste (Consult Regulations) decon->waste doff_ppe Doff PPE & Wash Hands waste->doff_ppe end End of Process doff_ppe->end minor_spill Minor Spill Procedure spill->minor_spill Minor major_spill Major Spill Procedure spill->major_spill Major minor_spill->decon major_spill->decon

Caption: Workflow for the safe handling of this compound.

By integrating these expert protocols and understanding the rationale behind them, you can handle this compound with confidence, ensuring both your personal safety and the quality of your research.

References

  • Chem-Supply. (n.d.). This compound MSDS. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link]

  • University of Puerto Rico Mayagüez. (2017). D-Galactose SAFETY DATA SHEET. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-deoxy-dextro-galactose. Retrieved from [Link]

  • University of Nevada, Reno Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances. Retrieved from [Link]

  • Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Capital Resin Corporation. (2022). The OSHA Chemical Storage Requirements. Retrieved from [Link]

  • Palamatic Process. (n.d.). List of preventive measures to be applied in the sugar industry. Retrieved from [Link]

  • BFM® Fitting. (n.d.). A Comprehensive Guide to Safe Powder Handling. Retrieved from [Link]

  • PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements. Retrieved from [Link]

  • Colgate University. (n.d.). Personal protective equipment (PPE) is made readily available in the laboratories. Retrieved from [Link]

  • University of California, Berkeley Environmental Health & Safety. (2024). Common Personal Protective Equipment. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.